Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJBCDWYNSTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: A Strategic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Fluorinated piperidines represent a cornerstone in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates.[1][2][3] The introduction of fluorine can significantly alter basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing therapeutic efficacy and safety profiles.[4] This guide provides a detailed, in-depth examination of a robust synthetic pathway to tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, a valuable and versatile building block for drug discovery. We will explore the mechanistic rationale behind the chosen two-step synthetic strategy, which proceeds via the key intermediate tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific reasoning that underpins this efficient synthesis.
The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is the most prevalent saturated N-heterocycle found in pharmaceuticals, prized for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[3][4] When combined with fluorine, its utility is greatly amplified. The strategic placement of a fluorine atom, particularly adjacent to the basic nitrogen, can profoundly influence the molecule's pKa. This modulation is critical for optimizing drug-target interactions and improving pharmacokinetic properties, such as reducing interaction with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[4]
The title compound, this compound, is of particular interest. It is the hydrated form of the corresponding α-fluoroketone. The presence of the electron-withdrawing fluorine atom at the α-position significantly increases the electrophilicity of the carbonyl carbon, making the ketone susceptible to hydration to form a stable geminal diol (hydrate).[5][6] This stable hydrate serves as a masked ketone, offering unique reactivity and handling properties, making it a highly valuable intermediate for the synthesis of complex pharmaceutical agents.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis simplifies the synthesis into manageable, well-precedented transformations. The target gem-diol is recognized as the hydrate of an α-fluoroketone. This key intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, can be synthesized from a readily available commercial starting material, N-Boc-4-piperidone, via electrophilic fluorination.
Caption: Retrosynthetic pathway for the target compound.
This strategy is advantageous due to the commercial availability and relatively low cost of N-Boc-4-piperidone[7] and the high efficiency of modern electrophilic fluorinating agents. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and facilitating purification.
Synthetic Protocol: A Two-Step Approach
The synthesis is executed in two primary stages: the fluorination of the protected piperidone followed by the hydration of the resulting α-fluoroketone.
Step 1: Electrophilic α-Fluorination of N-Boc-4-piperidone
3.1.1 Mechanistic Rationale Direct fluorination of a ketone at the α-position requires the formation of an enol or enolate equivalent. A common and high-yielding method involves converting the ketone into a silyl enol ether, which then reacts with an electrophilic fluorine source.[4] N-Boc-4-piperidone is first reacted with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate. This is followed by trapping with a silyl chloride (e.g., TMSCl) to form the silyl enol ether. This intermediate is then exposed to an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(benzenesulfon)imide), which delivers an electrophilic fluorine atom ("F+") to the electron-rich double bond of the enol ether to yield the desired α-fluoroketone.
3.1.2 Detailed Experimental Protocol
-
Reagents and Materials:
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Chlorotrimethylsilane (TMSCl)
-
Selectfluor®
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (e.g., 2.0 M in THF/heptane/ethylbenzene) to the cooled THF.
-
Dissolve N-Boc-4-piperidone in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 2 hours. This step forms the intermediate silyl enol ether.
-
In a separate flask, dissolve Selectfluor® in acetonitrile.
-
Add the solution of the silyl enol ether to the Selectfluor® solution at room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
-
3.1.3 Characterization Data: Intermediate
| Property | Value |
| Compound Name | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate |
| CAS Number | 211108-50-8 |
| Molecular Formula | C₁₀H₁₆FNO₃ |
| Molecular Weight | 217.24 g/mol |
| Appearance | Solid |
Step 2: Hydration of the α-Fluoroketone
3.2.1 Mechanistic Rationale The hydration of a ketone to a gem-diol is a reversible nucleophilic addition of water to the carbonyl group.[5] The equilibrium typically favors the ketone for steric and electronic reasons. However, the presence of a strongly electron-withdrawing group, such as the fluorine atom at the α-position, destabilizes the carbonyl group by induction, making the carbonyl carbon significantly more electrophilic.[6] This electronic effect shifts the equilibrium substantially toward the formation of the more stable hydrated gem-diol. The reaction can be catalyzed by either acid or base, which increases the rate of nucleophilic attack.[5][6] For this substrate, the reaction often proceeds simply upon treatment with water, given the high electrophilicity of the fluorinated ketone.
3.2.2 Detailed Experimental Protocol
-
Reagents and Materials:
-
tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
-
Deionized water
-
Tetrahydrofuran (THF) or other suitable co-solvent
-
-
Procedure:
-
Dissolve the tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate in a suitable solvent like THF.
-
Add deionized water to the solution (a ratio of 1:1 THF:water is a good starting point).
-
Stir the mixture at room temperature for 4-6 hours. The progress of the hydration can be monitored by techniques such as ¹⁹F NMR or by the disappearance of the ketone signal in IR spectroscopy.
-
Upon completion, remove the organic solvent (THF) under reduced pressure.
-
The aqueous residue can be lyophilized (freeze-dried) or carefully concentrated to yield the solid this compound. The product is often sufficiently pure for subsequent steps without further purification.
-
3.2.3 Characterization Data: Final Product
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₀H₁₈FNO₄ |
| Molecular Weight | 235.25 g/mol |
| Appearance | Solid |
Process Workflow and Validation
The overall synthetic workflow is designed to be efficient and self-validating. Characterization of the intermediate α-fluoroketone is a critical checkpoint that ensures the success of the key bond-forming step before proceeding to the final hydration.
References
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing at least one fluorine atom.[1] This is due to fluorine's unique properties, such as its high electronegativity and small size, which can significantly enhance a drug candidate's metabolic stability, bioavailability, and target selectivity.[1][2] Within the vast landscape of fluorinated molecules, fluorinated piperidines have emerged as particularly valuable motifs. The piperidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, and the strategic placement of fluorine atoms can lock the ring into specific conformations, thereby optimizing interactions with biological targets.[3][4] This guide focuses on a specific, high-value building block: tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate (CAS Number: 1208864-35-0), providing a comprehensive overview of its synthesis, properties, and applications for professionals in drug development.
Physicochemical Properties and Structural Analysis
| Property | Value | Source |
| CAS Number | 1208864-35-0 | Internal Knowledge |
| Molecular Formula | C10H18FNO4 | Internal Knowledge |
| Molecular Weight | 235.25 g/mol | Internal Knowledge |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | Inferred from related compounds |
The structure of this compound is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, a fluorine atom at the 3-position, and a geminal diol at the 4-position. The Boc group is a common protecting group in organic synthesis, readily removed under acidic conditions. The fluorine atom at the C-3 position significantly influences the molecule's electronic properties and conformational preferences.
It is crucial to recognize that this geminal diol exists in equilibrium with its corresponding ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS Number: 211108-50-8). The presence of the electron-withdrawing fluorine atom at the α-position destabilizes the carbonyl group of the ketone, shifting the equilibrium towards the more stable hydrated gem-diol form in the presence of water.
Caption: Equilibrium between the ketone and its gem-diol hydrate.
Conformational Insights
The stereochemistry of the fluorine atom has a profound impact on the conformational preference of the piperidine ring. Studies on 3-fluoropiperidine derivatives have shown a strong preference for the fluorine atom to occupy an axial position.[3][4] This "axial-F preference" is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions.[3][5] This conformational rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.
Synthesis and Experimental Protocols
The synthesis of this compound is best approached through the synthesis of its ketone precursor, followed by hydration. A robust and scalable synthetic route is outlined below.
Caption: Proposed synthetic workflow.
Step 1: Electrophilic Fluorination of N-Boc-4-piperidone
The key step in this synthesis is the introduction of the fluorine atom at the C-3 position. This is typically achieved via an electrophilic fluorination of the corresponding enolate or enol ether of N-Boc-4-piperidone. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for this transformation.[6]
Experimental Protocol:
-
Enolate Formation: To a solution of N-Boc-4-piperidone (1 equivalent) in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The reaction is stirred at this temperature for 1-2 hours to ensure complete enolate formation.
-
Fluorination: A solution of Selectfluor™ (1.2 equivalents) in a suitable solvent like dimethylformamide (DMF) or THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
Step 2: Hydration to the Gem-Diol
The hydration of the α-fluoroketone to the gem-diol is often spontaneous in the presence of water and can be facilitated by either acidic or basic conditions. For the purpose of isolating the dihydroxy compound, the purified ketone from Step 1 can be dissolved in a solvent mixture containing water.
Experimental Protocol:
-
Hydration: The purified tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and water.
-
Isolation: The solvent is removed under reduced pressure. If the product crystallizes, it can be collected by filtration. Otherwise, the residue, which is the desired this compound, can be used directly in subsequent steps or further purified if necessary. The equilibrium can be shifted back to the ketone by removing water, for example, by azeotropic distillation.
Applications in Drug Discovery and Development
The unique structural and conformational properties of this compound make it a highly valuable building block in the synthesis of complex pharmaceutical agents.
Building Block for PROTACs and Molecular Glues
A significant application of this molecule is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, and the incorporation of rigid, fluorinated piperidine moieties can enhance the metabolic stability and pre-organize the PROTAC into a bioactive conformation.[8][9] The hydroxyl groups of the gem-diol can serve as attachment points for further elaboration of the linker, while the fluorine atom imparts favorable physicochemical properties.
Caption: General structure of a PROTAC.
Synthesis of Bioactive Molecules
Beyond PROTACs, this fluorinated piperidine derivative is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The functional groups on the piperidine ring can be manipulated to introduce various substituents, leading to the generation of libraries of compounds for screening against different therapeutic targets. For instance, the hydroxyl groups can be converted to other functional groups, and the Boc protecting group can be removed to allow for further derivatization at the nitrogen atom. The synthesis of fentanyl and its analogs, for example, often starts from N-Boc-4-piperidone, highlighting the utility of this class of compounds in the synthesis of complex nitrogen-containing heterocycles.
Conclusion
This compound is a sophisticated and valuable building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally constrained, fluorinated piperidine core and a versatile gem-diol functionality makes it an ideal starting material for the synthesis of next-generation therapeutics, including PROTACs and other complex bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the pursuit of novel and effective medicines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
Conformational Analysis of Boc-Protected 3-Fluoropiperidines: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the conformational analysis of tert-butoxycarbonyl (Boc)-protected 3-fluoropiperidines, a class of building blocks increasingly utilized in drug discovery. We will explore the subtle interplay of stereoelectronic effects, steric hindrance, and solvent polarity that governs the conformational landscape of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental and computational workflows essential for characterizing these important scaffolds.
Introduction: The Strategic Value of the Fluorinated Piperidine Motif
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence the properties of the piperidine ring in several ways:
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as well as for mitigating off-target effects such as hERG channel affinity.[1]
-
Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Conformational Control: Fluorine's unique stereoelectronic properties, most notably the gauche effect, can enforce a specific ring conformation, pre-organizing the molecule for optimal binding to its biological target.[2]
The tert-butoxycarbonyl (Boc) protecting group is widely employed in the synthesis of piperidine-containing compounds due to its stability and ease of removal under acidic conditions.[3] Understanding how this bulky and electronically distinct group influences the conformational preferences of the adjacent fluorinated ring is paramount for rational drug design.
This guide will delve into the critical techniques used to elucidate the conformational behavior of Boc-protected 3-fluoropiperidines, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
The Axial vs. Equatorial Equilibrium: A Delicate Balance
The dominant conformational question for a 3-substituted piperidine is the preference of the substituent for either an axial or equatorial position on the chair-like ring. In Boc-protected 3-fluoropiperidines, this equilibrium is governed by a complex interplay of forces.
A seminal study on the closely related Boc-protected 3,5-difluoropiperidine provides crucial insights into this balance.[1] The findings from this study are highly relevant to the mono-fluorinated analogue and demonstrate a fascinating solvent-dependent conformational switching.
Key Interacting Forces:
-
Hyperconjugation (Gauche Effect): A stabilizing interaction occurs when the C-F bond is oriented gauche to an adjacent C-H or C-N bond. This involves the donation of electron density from a σ C-H or σ C-N orbital into the low-lying σ* C-F antibonding orbital. This effect often favors an axial orientation of the fluorine atom.[4]
-
Dipole-Dipole Interactions: The alignment of bond dipoles can either be stabilizing or destabilizing. Minimizing the overall molecular dipole moment can influence the conformational preference.
-
Steric Hindrance: The bulky Boc group on the nitrogen can introduce steric strain, particularly with axial substituents.
-
Solvation Effects: The polarity of the solvent can significantly impact the conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments.[1]
The following diagram illustrates the key piperidine conformations and the axial/equatorial positions.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For 3-fluoropiperidines, the key parameters are the vicinal coupling constants (³J) between the fluorine atom and adjacent protons.
The magnitude of the ³J(H,F) coupling constant is dependent on the dihedral angle between the H and F atoms, as described by the Karplus equation. This relationship allows for the unambiguous assignment of the fluorine's orientation:
-
Large ³J(H,F) values (typically > 20 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which occurs when the fluorine is axial .
-
Small ³J(H,F) values (typically < 10 Hz) suggest a gauche relationship (60° dihedral angle), corresponding to an equatorial fluorine.
Case Study: Boc-protected 3,5-difluoropiperidine
A detailed NMR analysis of Boc-protected 3,5-difluoropiperidine revealed a striking solvent-dependent conformational equilibrium.[1]
| Solvent | ³J(F,H) (Hz) | Inferred Conformation of Fluorine |
| Chloroform-d (CDCl₃) | 12.5 | Equatorial |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 40.4 | Axial |
| Table 1: Solvent-dependent ³J(F,H) coupling constants and inferred conformations for Boc-protected 3,5-difluoropiperidine.[1] |
This data clearly demonstrates that in a non-polar solvent like chloroform, the equatorial conformation is favored, likely to minimize steric interactions. However, in a polar aprotic solvent like DMSO, the equilibrium shifts dramatically to favor the axial conformer. This is attributed to the stabilization of the larger dipole moment of the axial conformer by the polar solvent.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the Boc-protected 3-fluoropiperidine derivative in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. A 2D ¹H-¹⁹F HSQC experiment can be invaluable for assigning correlations.
-
Data Analysis: Measure the ³J(H,F) coupling constants from the ¹H spectrum. Compare the observed values to established ranges for axial and equatorial fluorine in six-membered rings to determine the predominant conformation.
X-ray Crystallography
X-ray crystallography provides the definitive solid-state conformation of a molecule. While it does not directly provide information about the conformational dynamics in solution, it offers a crucial reference point and can reveal key intramolecular interactions.
To date, a public crystal structure of the parent N-Boc-3-fluoropiperidine has not been reported. However, the structures of related fluorinated piperidines have been determined, consistently showing a chair conformation for the piperidine ring.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.
Computational Analysis: A Predictive and Explanatory Tool
Density Functional Theory (DFT) calculations are an indispensable tool for predicting and rationalizing the conformational preferences of molecules. They allow for the calculation of the relative energies of different conformers and can help to dissect the contributions of various stereoelectronic and steric effects.
Computational Protocol: DFT Calculations
A robust and widely accepted protocol for the conformational analysis of fluorinated piperidines involves the following steps:[1]
-
Model Building: Construct 3D models of the axial and equatorial conformers of the Boc-protected 3-fluoropiperidine.
-
Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional and basis set. The M06-2X functional with the def2-QZVPP basis set has been shown to provide accurate results for this class of molecules.[1]
-
Solvation Effects: To model the influence of the solvent, employ a polarizable continuum model (PCM) corresponding to the solvent used in the NMR experiments (e.g., chloroform, DMSO).
-
Energy Calculation: Calculate the free energies (ΔG) of the optimized conformers. The difference in free energy (ΔΔG) between the axial and equatorial forms indicates the thermodynamically preferred conformation. A negative ΔΔG for the axial-to-equatorial transition suggests the equatorial conformer is more stable, and vice versa.
The following workflow illustrates the synergy between experimental and computational approaches:
Synthesis of Enantiopure Boc-Protected 3-Fluoropiperidines
Access to enantiomerically pure building blocks is often a prerequisite for the development of chiral drugs. Several strategies have been developed for the asymmetric synthesis of 3-fluoropiperidines.
Asymmetric Hydrogenation
One effective approach involves the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine. This method has been successfully applied to the synthesis of a syn-3-fluoro-4-aminopiperidine derivative.[1]
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
-
Substrate Synthesis: Prepare the fluoro-enamide substrate from the corresponding 3-fluoro-4-aminopyridine via a multi-step sequence involving benzoylation, pyridinium salt formation, and partial reduction.[1]
-
Asymmetric Hydrogenation: Screen a panel of chiral phosphine ligands in combination with a suitable metal catalyst (e.g., Rhodium or Ruthenium) under a hydrogen atmosphere to identify conditions that provide high diastereoselectivity and enantioselectivity.
-
Deprotection and Boc-Protection: Remove the protecting groups from the hydrogenation product and install the Boc group to yield the desired enantiopure N-Boc-3-fluoropiperidine derivative.
Enzymatic Dynamic Kinetic Resolution
Biocatalysis offers a powerful and environmentally friendly approach to chiral synthesis. Dynamic kinetic resolution using a transaminase enzyme can be used to convert a fluoroketone precursor into an enantiomerically enriched amino-piperidine.[1]
Experimental Protocol: Enzymatic Transamination (Conceptual)
-
Substrate Synthesis: Synthesize the N-Boc-3-oxopiperidine precursor and perform an electrophilic fluorination (e.g., using Selectfluor) to obtain the corresponding fluoro-ketone.[1]
-
Enzymatic Transamination: Screen a library of transaminase enzymes in the presence of an amine donor (e.g., isopropylamine) and a cofactor (PLP). The reaction conditions (pH, temperature, solvent) are optimized to achieve high conversion and enantiomeric excess.
-
Work-up and Isolation: After the enzymatic reaction, perform a suitable work-up to isolate the desired enantiopure N-Boc-3-aminofluoropiperidine.
Conclusion and Future Outlook
The conformational analysis of Boc-protected 3-fluoropiperidines is a critical aspect of modern drug discovery. As this guide has detailed, a combination of high-resolution NMR spectroscopy and sophisticated computational modeling provides a robust framework for understanding and predicting the conformational behavior of these valuable building blocks. The pronounced solvent-dependent conformational switching observed in these systems highlights the necessity of conducting analyses in environments that mimic the biological milieu.
Future work in this area will likely focus on expanding the library of characterized fluorinated piperidines with diverse substitution patterns and on the development of more accurate and computationally efficient models to predict their conformational landscapes. The continued synergy between synthetic chemistry, spectroscopy, and computational science will undoubtedly accelerate the rational design of next-generation therapeutics incorporating this privileged scaffold.
References
A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Piperidine Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. The piperidine moiety, a privileged N-heterocycle present in a significant portion of approved drugs, serves as a versatile template for therapeutic design.[1][2] When combined, the fluorinated piperidine scaffold offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the rationale behind designing fluorinated piperidine analogues, details key synthetic methodologies for their creation, and presents practical, field-proven protocols. We will delve into the causality behind strategic synthetic choices, from classical fluorination techniques to modern catalytic dearomatization-hydrogenation processes, offering researchers a comprehensive resource for navigating this critical area of drug discovery.
The Strategic Imperative: Why Fluorinated Piperidines?
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[2][3][4] Its three-dimensional, sp³-hybridized structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of fluorine, an element with unique and powerful properties, provides medicinal chemists with a sophisticated toolkit to address common challenges in drug development.[5][6]
The Physicochemical Impact of Fluorine
The strategic placement of fluorine can profoundly alter a molecule's properties in several beneficial ways:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing metabolically vulnerable C-H bonds with C-F bonds can block metabolic pathways, significantly increasing a drug's half-life and bioavailability.[6][8]
-
Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[6][9] Placing fluorine on or near the piperidine ring lowers the basicity of the nitrogen atom. This reduction in pKa can be critical for improving membrane permeability and oral absorption, as a lower proportion of the compound is protonated at physiological pH.[6][10]
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier (BBB).[7][11] This is a crucial consideration for developing CNS-active drugs.
-
Conformational Control and Binding Affinity: The steric and electronic properties of fluorine can influence the conformational preferences of the piperidine ring.[5] This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein.[5][12] In some cases, the fluorine atom itself can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket.[12]
The following table summarizes the predictable, yet context-dependent, effects of fluorination on key drug-like properties.
| Property | Effect of Fluorination | Rationale & Causality | Representative Citations |
| Basicity (pKa) | Decrease | Strong inductive electron withdrawal by fluorine reduces the electron density on the piperidine nitrogen, making it a weaker base. | [9][10][13] |
| Metabolic Stability | Increase | The high strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by CYP450 enzymes). | [6][7][8] |
| Lipophilicity (logP) | Increase | Fluorine is more lipophilic than hydrogen, enhancing partitioning into nonpolar environments. | [6][11][14] |
| Binding Affinity | Often Increased | Can alter electronic distribution for better target interaction and lock the molecule in a bioactive conformation. | [5][12] |
Synthetic Strategies: A Chemist's Guide to Fluorinated Piperidines
The synthesis of fluorinated piperidines has evolved significantly, moving from challenging, multi-step sequences to more streamlined and robust catalytic methods. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and, critically, the required stereochemistry.
Strategy 1: Hydrogenation of Fluoropyridine Precursors
This is arguably the most powerful and modern approach for accessing a wide range of (multi)fluorinated piperidines.[1][15] The strategy leverages the broad commercial availability of substituted fluoropyridines and employs transition metal catalysis to achieve dearomatization and reduction in a single, highly diastereoselective step.
Causality Behind the Method: Aromatic pyridines are stable and resistant to reduction. The innovation lies in using specific catalysts, such as rhodium or palladium complexes, that can dearomatize the ring, which is then rapidly hydrogenated.[16][17] This process often proceeds with high cis-selectivity, yielding all-cis-(multi)fluorinated piperidines where the substituents are on the same face of the ring.[18]
-
Rhodium(I)-Catalyzed Dearomatization-Hydrogenation (DAH): Developed by Glorius and colleagues, this method uses a rhodium(I) complex with pinacol borane to achieve a highly diastereoselective dearomatization/hydrogenation process.[16][18] It is particularly effective for a wide range of substituted fluoropyridines.[16]
-
Palladium-Catalyzed Hydrogenation: A subsequent development showed that heterogeneous palladium catalysts (e.g., Pd/C) can also effectively hydrogenate fluoropyridines.[15][16] This method is often more robust, less sensitive to air and moisture, and can be successful for substrates that are challenging for rhodium catalysts.[15][16] A key challenge that these methods overcome is the competing hydrodefluorination pathway, which would lead to the undesired non-fluorinated product.[1]
Strategy 2: Direct Fluorination of Piperidine Scaffolds
This approach involves introducing fluorine directly onto a pre-existing piperidine or a related precursor like a dihydropyridinone. These methods are classified based on the nature of the fluorine source.
-
Electrophilic Fluorination: This involves the reaction of an electron-rich enolate or enamine derived from a piperidone with an electrophilic fluorine source ("F+").[19][20] The most common and user-friendly reagents are N-F compounds like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[20][21]
-
Causality: The choice of an electrophilic route is ideal when a piperidone precursor is readily available. The regioselectivity is controlled by the position of the enolate, which is formed under basic conditions. This method is highly effective for creating α-fluorinated carbonyl compounds.[21]
-
-
Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group (e.g., a hydroxyl or sulfonate group) with a nucleophilic fluoride source ("F-").
-
Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can convert a hydroxypiperidine directly into a fluoropiperidine.[13] This reaction requires careful handling of the reagents but is a powerful way to leverage chiral hydroxypiperidines to produce enantiopure fluorinated analogues.[18]
-
Fluoro-Prins Reaction: An alternative nucleophilic method involves the cyclization of homoallylic amines in the presence of a fluoride source like DMPU/HF, which acts as both a protic acid catalyst and a fluoride nucleophile to form 4-fluoropiperidines.[22]
-
Strategy 3: Stereoselective and Ring-Closing Methodologies
For ultimate control over stereochemistry and for building complex scaffolds, chemists often construct the ring from acyclic or different cyclic precursors.
-
Pd-Catalyzed [4+2] Annulation: This method can construct the fluorinated N-heterocycle by reacting an α-fluoro-β-ketoester with a cyclic carbamate, providing access to 3-fluoropiperidines.[13]
-
Oxidative Ring Opening and Reductive Amination: A stereocontrolled procedure can be employed where an unsaturated bicyclic lactam is opened via oxidative cleavage, and the resulting diformyl intermediate undergoes a double reductive amination with a fluoroalkylamine to form the fluorinated piperidine ring.[23][24] The stereochemistry of the final product is dictated by the chiral centers present in the starting lactam.[24]
-
Biocatalytic Desymmetrization: For accessing highly enantiopure building blocks, enzymes can be used. For example, a biocatalytic desymmetrization of a prochiral piperidine precursor can create a single enantiomer, which can then be subjected to fluorination, such as a photochemical decarboxylative fluorination, to yield a single-isomer product.[25]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key transformations discussed above.
Protocol 3.1: Palladium-Catalyzed Hydrogenation of 2-Fluoropyridine
Objective: To synthesize 2-fluoropiperidine via a robust and scalable heterogeneous hydrogenation, a method noted for its operational simplicity and tolerance to air and moisture.[15]
Materials:
-
2-Fluoropyridine
-
Palladium on Carbon (10 wt% Pd/C)
-
Methanol (MeOH), anhydrous
-
Benzyloxycarbonyl chloride (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with 2-fluoropyridine (1.0 eq), add anhydrous methanol to make a 0.2 M solution.
-
Catalyst Addition: Carefully add 10 wt% Pd/C (5 mol% Pd) to the solution. Causality: Pd/C is a heterogeneous catalyst, simplifying removal by filtration. 5 mol% is a typical loading for achieving efficient reduction without excessive cost.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (via balloon or by charging a Parr apparatus to 50 psi).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Trustworthiness: Complete removal of the heterogeneous catalyst is critical for the purity of the final product and to prevent downstream reaction interference.
-
In Situ Protection: Concentrate the filtrate under reduced pressure. Re-dissolve the crude amine in DCM. Cool the solution to 0 °C in an ice bath. Add saturated aqueous NaHCO₃ solution (2.0 eq) followed by the dropwise addition of Cbz-Cl (1.2 eq). Causality: The volatile free amine is difficult to isolate. In situ protection as the Cbz-carbamate yields a stable, easily purifiable solid and prevents re-aromatization or side reactions.
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the Cbz-protected 2-fluoropiperidine.
Protocol 3.2: Electrophilic Fluorination of an N-Boc-4-piperidone
Objective: To synthesize N-Boc-3-fluoro-4-piperidone using Selectfluor®, a widely used, bench-stable electrophilic fluorinating agent.[21]
Materials:
-
N-Boc-4-piperidone
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions, workup, and purification
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add N-Boc-4-piperidone (1.0 eq) dissolved in a minimal amount of anhydrous THF to the flask. Stir for 10 minutes. Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: LDA is a strong, non-nucleophilic base used to quantitatively form the lithium enolate. The low temperature is critical to prevent side reactions and control the regioselectivity of deprotonation.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Trustworthiness: Using a slight excess of the fluorinating agent ensures complete conversion of the enolate. Selectfluor is chosen for its high reactivity, stability, and operational simplicity compared to gaseous or more toxic "F+" sources.
-
Quenching: Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-fluoro-4-piperidone.
Challenges and Future Outlook
Despite significant progress, challenges in the synthesis of fluorinated piperidines remain. Key hurdles include:
-
Stereocontrol: While methods for cis-selective synthesis are well-developed, achieving trans diastereomers or controlling absolute stereochemistry in complex systems can still be difficult and require multi-step, substrate-controlled approaches.[18]
-
Hydrodefluorination: In catalytic hydrogenations, the cleavage of the C-F bond remains a persistent side reaction that can lower yields and complicate purification.[1]
-
Late-Stage Fluorination: Introducing fluorine into a complex, fully elaborated molecule remains a significant challenge, though progress is being made with modern catalytic methods.[26]
The future of this field lies in the development of new catalytic systems that offer greater selectivity, broader functional group tolerance, and the ability to perform late-stage fluorinations with high predictability. The continued exploration of biocatalysis and flow chemistry will likely enable more efficient, scalable, and enantioselective syntheses of these valuable building blocks for the next generation of therapeutics.[25]
Conclusion
Fluorinated piperidine analogues stand at the intersection of two of medicinal chemistry's most powerful concepts: the privileged nature of the piperidine scaffold and the transformative effects of fluorine. The strategic synthesis of these compounds allows for the precise manipulation of molecular properties, enabling the optimization of potency, selectivity, and pharmacokinetics. By understanding the causality behind various synthetic strategies—from the robust dearomatization of fluoropyridines to the positional control of direct fluorination—researchers are well-equipped to design and create novel chemical entities with enhanced therapeutic potential. The continued innovation in synthetic methodology promises to further expand the accessibility and utility of this remarkable structural motif in the ongoing quest for safer and more effective medicines.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 13. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives :: JYX [jyx.jyu.fi]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2][3] Among the vast array of fluorinated building blocks, saturated heterocycles like piperidines have garnered significant attention. This guide provides an in-depth exploration of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, the hydrated geminal diol form of N-Boc-3-fluoro-4-piperidone. We delve into the scientific rationale for its use, highlighting the critical ketone-gem-diol equilibrium stabilized by the α-fluoro substituent. Detailed, field-tested protocols for its synthetic manipulation are provided, empowering researchers to leverage this versatile scaffold in the design of next-generation therapeutics.
Introduction: The Significance of the α-Fluoro Gem-Diol Motif
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved small-molecule drugs.[4] Its derivatization is a key strategy in drug discovery. The introduction of fluorine can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity.[5][6]
This compound is the geminal diol (hydrate) of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. While many simple ketones exist predominantly in their keto form in solution, the presence of a highly electronegative fluorine atom adjacent to the carbonyl group significantly alters the equilibrium, favoring the formation of the stable gem-diol.[7] This phenomenon is due to the inductive electron-withdrawing effect of the fluorine atom, which destabilizes the carbonyl dipole and stabilizes the hydrated diol form.[8]
This equilibrium is not merely a chemical curiosity; it is a strategic advantage. It provides chemists with a unique building block that can react as a ketone or present two hydrogen-bond-donating hydroxyl groups, offering dual reactivity and interaction potential.
Caption: Ketone-Gem-Diol Equilibrium.
Medicinal Chemistry Rationale: Why Use This Building Block?
The incorporation of the 3-fluoro-4,4-dihydroxypiperidine scaffold offers several tangible benefits for drug design, summarized below.
| Property | Impact of the 3-Fluoro-4,4-dihydroxy Piperidine Moiety | Scientific Rationale & References |
| Basicity (pKa) | Significant Reduction: The piperidine nitrogen becomes less basic. | The electron-withdrawing fluorine atom lowers the pKa of the conjugate acid. This is a key strategy to mitigate off-target effects, such as hERG channel affinity, which is often linked to high basicity.[9][10][11] |
| Lipophilicity (LogP) | Tunable: Can increase or decrease LogP depending on the molecular context. | While fluorine is electronegative, fluorinated alkyl groups often increase lipophilicity. The gem-diol functionality, however, introduces polarity, potentially lowering LogP and improving aqueous solubility compared to a simple ketone.[12] |
| Metabolic Stability | Enhanced: Blocks a potential site of oxidative metabolism. | The C-F bond is exceptionally strong. Placing a fluorine atom at C3 can sterically and electronically shield adjacent positions from enzymatic degradation by cytochrome P450 enzymes.[6] |
| Conformational Control | Influences Ring Pucker: The gauche effect preference of the C-F bond can lock the piperidine ring into a specific conformation. | This pre-organization can lead to higher binding affinity for the target protein by reducing the entropic penalty of binding.[4] |
| Target Interactions | Dual Functionality: The gem-diol provides two H-bond donors, while the ketone form offers an H-bond acceptor. | This versatility allows the scaffold to form critical hydrogen bond interactions within a protein's binding site, enhancing potency and selectivity. |
Synthetic Utility & Core Protocols
The true power of this building block lies in its synthetic versatility. Although it exists as a gem-diol, it readily undergoes reactions typical of a ketone. The following protocols provide robust, step-by-step methods for key transformations. For practical purposes, these reactions start with the commercially available ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, which serves as the direct precursor to the gem-diol in situ.
Caption: Synthetic pathways from the core building block.
Protocol 1: Reductive Amination
Objective: To introduce molecular diversity by forming a C-N bond at the C4 position. This is a cornerstone reaction for library synthesis.
Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is milder than other hydride reagents like sodium cyanoborohydride, is non-toxic, and is effective at slightly acidic pH, which is ideal for iminium ion formation without causing significant Boc-deprotection.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) |
| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 217.24 | 217 mg (1.0 mmol) |
| Primary/Secondary Amine (R¹R²NH) | - | 1.1 mmol (1.1 eq) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg (1.5 mmol) |
| Acetic Acid (AcOH) | 60.05 | ~6 µL (0.1 mmol) |
| Dichloromethane (DCM) | - | 10 mL |
Procedure:
-
To a clean, dry round-bottom flask, add tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (217 mg, 1.0 mmol) and the desired amine (1.1 mmol).
-
Dissolve the solids in dichloromethane (10 mL).
-
Add a catalytic amount of acetic acid (~0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may bubble slightly.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired 3-fluoro-4-aminopiperidine derivative.
Protocol 2: Diastereoselective Reduction to 3-Fluoro-4-hydroxypiperidines
Objective: To synthesize fluorinated hydroxypiperidine scaffolds, which are valuable intermediates for compounds like those found in several kinase inhibitor programs.[13][][15]
Rationale: Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for converting ketones to alcohols. The stereochemical outcome (syn vs. anti) is influenced by the steric environment and the approach trajectory of the hydride, often leading to a mixture of diastereomers that may be separable by chromatography.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) |
| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 217.24 | 217 mg (1.0 mmol) |
| Sodium Borohydride (NaBH₄) | 37.83 | 57 mg (1.5 mmol) |
| Methanol (MeOH) | - | 10 mL |
Procedure:
-
Dissolve tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (217 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (57 mg, 1.5 mmol) portion-wise. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully add acetone (2-3 mL) to quench any excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography. The two diastereomers, (3S,4R/3R,4S)- and (3S,4S/3R,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, can often be separated at this stage.
Protocol 3: Boc-Deprotection
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group, revealing the secondary amine for subsequent functionalization (e.g., acylation, alkylation, sulfonylation).
Rationale: Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection. It is highly effective and volatile, making its removal straightforward. The reaction is typically fast and clean.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) |
| Boc-protected piperidine derivative | - | 1.0 mmol |
| Trifluoroacetic Acid (TFA) | 114.02 | 1-2 mL |
| Dichloromethane (DCM) | - | 5 mL |
Procedure:
-
Dissolve the Boc-protected piperidine substrate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1-2 mL, ~20-40% v/v).
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Note: The product will be the TFA salt.
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free piperidine. Alternatively, the TFA salt can be used directly in subsequent reactions if a non-basic nucleophile is required.
Conclusion
This compound and its ketone precursor represent a high-value, versatile building block for medicinal chemistry. The strategic placement of the fluorine atom provides a powerful lever to fine-tune the physicochemical properties of lead compounds, addressing common liabilities such as metabolic instability and off-target basicity. The dual nature of the ketone/gem-diol system offers unique opportunities for synthetic diversification and molecular recognition. The protocols outlined herein provide a robust foundation for researchers to confidently incorporate this valuable scaffold into their drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 7. Geminal diol - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 15. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the N-Boc Deprotection of 3-Fluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Fluoropiperidines and the N-Boc Protecting Group
The 3-fluoropiperidine moiety is a privileged scaffold in modern medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, and metabolic stability. This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1]
This application note provides a detailed protocol for the N-Boc deprotection of 3-fluoropiperidine derivatives, offering insights into the chemical principles, practical considerations, and troubleshooting strategies.
The Impact of 3-Fluoro Substitution on N-Boc Deprotection
The presence of an electron-withdrawing fluorine atom at the 3-position of the piperidine ring decreases the basicity of the nitrogen atom.[1][2] This reduction in basicity means that the initial protonation of the carbamate, the first step in the acid-catalyzed deprotection mechanism, is more challenging compared to its non-fluorinated analog. Consequently, the deprotection of N-Boc-3-fluoropiperidine may require more stringent acidic conditions or extended reaction times to achieve complete conversion.
Furthermore, upon deprotection, the resulting 3-fluoropiperidinium salt exhibits a strong preference for a conformation where the fluorine atom occupies an axial position. This is attributed to stabilizing electrostatic interactions between the C-F dipole and the protonated nitrogen.
Deprotection Protocols
Two common and effective methods for the N-Boc deprotection of 3-fluoropiperidine derivatives are treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for N-Boc deprotection.
Causality Behind Experimental Choices:
-
TFA: A strong acid that efficiently protonates the Boc group, initiating its cleavage.
-
DCM: A common solvent that provides good solubility for many organic compounds and is relatively inert under these acidic conditions.
-
Scavengers: The deprotection process generates a reactive tert-butyl cation, which can lead to undesired side reactions, such as alkylation of electron-rich aromatic rings. Scavengers like triisopropylsilane (TIS) or thioanisole are used to trap this cation.
Experimental Workflow Diagram:
Caption: Workflow for TFA-mediated N-Boc deprotection.
Step-by-Step Methodology:
-
Dissolve the N-Boc-3-fluoropiperidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM, approximately 0.1 M).
-
Add a scavenger, such as triisopropylsilane (TIS, 1.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. For isolation of the TFA salt, proceed to step 10.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting 3-fluoropiperidine derivative can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another robust option and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[3][4][5]
Causality Behind Experimental Choices:
-
HCl in Dioxane: A strong acid solution that is commercially available and effective for Boc deprotection. The use of an anhydrous solution is crucial to avoid unwanted side reactions with water.
-
Dioxane: A solvent that is compatible with the acidic conditions and can facilitate the precipitation of the hydrochloride salt.
Experimental Workflow Diagram:
Caption: Workflow for HCl-mediated N-Boc deprotection.
Step-by-Step Methodology:
-
To a stirred solution of the N-Boc-3-fluoropiperidine derivative (1.0 equiv) in a suitable solvent like methanol or dioxane (optional, can be run neat), add a solution of 4M HCl in dioxane (5-10 equiv).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the 3-fluoropiperidine hydrochloride salt often precipitates from the reaction mixture.
-
Collect the solid by filtration and wash with a non-polar solvent such as diethyl ether to remove any soluble impurities.
-
Dry the solid under vacuum to obtain the desired product.
-
If a precipitate does not form, the solvent can be removed in vacuo to yield the hydrochloride salt.
Data Presentation: Comparison of Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Work-up | Product Form |
| TFA (10-20 equiv) | DCM | 0 to RT | 2-4 | Aqueous basic wash | Free amine or TFA salt |
| 4M HCl in Dioxane (5-10 equiv) | Dioxane/MeOH | RT | 1-4 | Filtration or evaporation | Hydrochloride salt |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, this may be due to the reduced basicity of the fluorinated piperidine. Consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture. However, be aware that harsher conditions may lead to side reactions.
-
Side Product Formation: The formation of t-butylated byproducts can be suppressed by the addition of scavengers like triisopropylsilane (TIS), triethylsilane (TES), or anisole.[6]
-
Product Solubility: The hydrochloride or trifluoroacetate salts of 3-fluoropiperidine derivatives may have different solubility profiles compared to their free base counterparts. This can be advantageous for purification by precipitation.
-
Monitoring the Reaction: It is crucial to monitor the reaction progress closely using TLC or LC-MS to avoid over-exposure to strong acids, which could lead to degradation of other sensitive functional groups in the molecule.
Conclusion
The N-Boc deprotection of 3-fluoropiperidine derivatives is a critical transformation in the synthesis of many pharmaceutically relevant compounds. While standard acidic conditions are generally effective, the electron-withdrawing nature of the fluorine substituent necessitates careful consideration of the reaction parameters. By understanding the underlying chemical principles and following the detailed protocols provided in this application note, researchers can confidently and efficiently deprotect these valuable building blocks.
References
- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Derivatization Reactions of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] The strategic incorporation of fluorine into this structure offers a powerful tool to modulate key drug-like properties. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity (logP), and binding affinity for its biological target.[2] Specifically, the presence of a fluorine atom at the 3-position of the piperidine ring can lower the basicity (pKa) of the ring nitrogen, which may reduce off-target effects such as hERG channel binding, a common cause of cardiotoxicity.[3]
tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a versatile building block for the synthesis of novel fluorinated piperidine derivatives.[4] It exists in equilibrium with its ketone form, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, which is the primary substrate for a variety of derivatization reactions.[5][6] This guide provides a detailed exploration of the key derivatization reactions of this compound, offering both mechanistic insights and practical, step-by-step protocols for laboratory application.
Chemical Reactivity and Synthetic Potential
The primary sites for derivatization on this compound are the geminal diol at the C4 position and the Boc-protected nitrogen at the N1 position. The geminal diol is in a reversible equilibrium with the corresponding ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[5][7] Most derivatization reactions at the C4 position proceed via this ketone intermediate.
The presence of the electron-withdrawing fluorine atom at the adjacent C3 position enhances the electrophilicity of the carbonyl carbon in the ketone form, potentially increasing its reactivity towards nucleophiles. Understanding this equilibrium and the electronic effects of the fluorine substituent is crucial for designing successful synthetic strategies.
Below is a diagram illustrating the key reactive sites and the central ketone-gem-diol equilibrium.
Core Derivatization Protocols
This section provides detailed, step-by-step protocols for key derivatization reactions. The causality behind experimental choices is explained to ensure reproducibility and facilitate troubleshooting.
Reductive Amination of the 4-Oxo Group
Reductive amination is a powerful method for introducing a wide range of amine-containing substituents at the C4 position, providing access to novel 4-amino-3-fluoropiperidine derivatives.[8][9] The reaction typically proceeds in one pot by first forming an iminium ion intermediate from the ketone and a primary or secondary amine, followed by in situ reduction.
Protocol: Synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
This protocol is adapted from established procedures for the reductive amination of fluorinated piperidones.[8]
Materials:
-
tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate (or its hydrate, the title compound)
-
Ammonium formate
-
Palladium on activated carbon (10% w/w)
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq).
-
Add methanol to dissolve the starting material.
-
To this solution, add ammonium formate (1.5 eq).
-
Carefully add 10% palladium on carbon (0.1 eq by weight).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 50 °C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified further by column chromatography on silica gel if necessary.
Causality and Experimental Insights:
-
Choice of Reducing Agent: While various reducing agents can be used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), the use of ammonium formate with Pd/C offers a straightforward and effective method for direct amination.[10][11]
-
Reaction Monitoring: It is crucial to monitor the reaction to avoid over-reduction or side product formation.
-
Work-up: Filtration through diatomaceous earth is essential for the complete removal of the heterogeneous palladium catalyst, which can otherwise interfere with subsequent steps or biological assays.
Ketalization of the 4,4-Dihydroxy Group
Ketalization of the geminal diol (or the ketone) is a useful strategy for protecting the C4 position or for introducing new functionalities.[12] This reaction is typically acid-catalyzed and involves the reaction with a diol, such as ethylene glycol, to form a cyclic ketal.
Protocol: Synthesis of a 4,4-Ethylenedioxy-3-fluoropiperidine Derivative
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Toluene or benzene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Combine this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of PTSA (0.05 eq) in a round-bottom flask.
-
Add a solvent that forms an azeotrope with water, such as toluene.
-
Attach a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope, driving the equilibrium towards ketal formation.
-
Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Insights:
-
Water Removal: The removal of water is critical for driving the reversible ketalization reaction to completion. A Dean-Stark apparatus is the standard method for achieving this.[5]
-
Acid Catalyst: An acid catalyst is required to protonate the carbonyl oxygen (of the ketone form), making it more electrophilic and susceptible to nucleophilic attack by the diol.
N-Boc Deprotection and Subsequent N-Functionalization
Removal of the tert-butoxycarbonyl (Boc) protecting group is a common step to enable derivatization at the piperidine nitrogen. This is typically achieved under acidic conditions.
Protocol: N-Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting TFA salt of the deprotected piperidine can often be used directly in the next step or can be neutralized with a base to obtain the free amine.
Subsequent N-Functionalization (General Procedure):
The deprotected piperidine can be further derivatized via N-alkylation or N-acylation.
-
N-Alkylation: React the deprotected piperidine with an alkyl halide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile or DMF.
-
N-Acylation: React the deprotected piperidine with an acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in a solvent like DCM.
Data Summary Table
| Derivatization Reaction | Key Reagents | Typical Conditions | Product Class |
| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃, Pd/C + H₂ or HCOOH) | Room temperature to moderate heating | 4-Amino-3-fluoropiperidines |
| Ketalization | Diol (e.g., Ethylene Glycol), Acid Catalyst (e.g., PTSA) | Reflux with water removal (Dean-Stark) | 4,4-Dialkoxy-3-fluoropiperidines |
| N-Boc Deprotection | Strong Acid (e.g., TFA, HCl in Dioxane) | 0 °C to room temperature | 3-Fluoropiperidines (as salts) |
| N-Alkylation | Alkyl Halide, Base (e.g., DIPEA) | Room temperature to 80 °C | N-Alkyl-3-fluoropiperidines |
| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Et₃N) | 0 °C to room temperature | N-Acyl-3-fluoropiperidines |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, fluorinated piperidine derivatives for drug discovery and development. By leveraging the reactivity of the ketone-gem-diol system at the C4 position and the ability to deprotect and functionalize the N1 position, a diverse array of molecular scaffolds can be accessed. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their research endeavors. The strategic incorporation of fluorine continues to be a key strategy in modern medicinal chemistry, and a thorough understanding of the derivatization potential of fluorinated building blocks is essential for the design of next-generation therapeutics.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8 [sigmaaldrich.com]
- 7. ginapsgroup.com [ginapsgroup.com]
- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. api.pageplace.de [api.pageplace.de]
- 13. researchgate.net [researchgate.net]
Topic: Scale-up Synthesis Considerations for tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated piperidine scaffolds are privileged motifs in modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] The title compound, tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, represents a valuable chiral building block, with the geminal diol (hydrate) functionality at the C4-position offering a unique conformational and electronic profile. This application note provides a comprehensive guide to the scalable synthesis of this molecule, addressing the critical challenges of a late-stage oxidation and the controlled formation and isolation of a stable geminal diol. The proposed strategy is a two-stage process: a robust, scalable Swern oxidation to produce the key intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, followed by a carefully controlled hydration to yield the target compound.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is not a trivial undertaking due to the nature of the target molecule. The 4,4-dihydroxy functionality is a geminal diol, which exists in equilibrium with its corresponding ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[3] The equilibrium typically favors the ketone, but can be shifted toward the hydrate by adjacent electron-withdrawing groups, such as the fluorine atom at the C3-position.[4]
Our retrosynthetic strategy hinges on this equilibrium, proposing the synthesis and isolation of the ketone intermediate, followed by a controlled hydration to form the desired gem-diol. This approach allows for a more stable and readily purifiable penultimate intermediate.
Caption: Retrosynthetic approach for the target gem-diol.
Part I: Scale-Up Synthesis of the Ketone Intermediate
The pivotal step in this sequence is the oxidation of the precursor, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, to the corresponding ketone. For large-scale synthesis, the choice of oxidant is critical to ensure safety, efficiency, and environmental sustainability. While various methods exist, activated DMSO oxidations, particularly the Swern oxidation, are widely used in industrial settings due to their mild conditions, high yields, and avoidance of heavy metals.[5]
The primary challenges of the Swern oxidation at scale are its requirement for cryogenic temperatures (typically below -60 °C) to control a highly exothermic reaction and the production of the malodorous byproduct dimethyl sulfide (DMS).[6][7] However, with proper engineering controls and process understanding, these can be effectively managed.
Swern Oxidation: Protocol and Critical Parameters
This protocol details the oxidation of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.
| Parameter | Specification | Rationale & In-depth Justification |
| Oxalyl Chloride | 1.5 - 2.0 eq. | Acts as the DMSO activator. An excess ensures complete activation but a large excess can lead to side reactions. Stoichiometry should be optimized at pilot scale. |
| DMSO | 2.0 - 3.0 eq. | Serves as the ultimate oxidant. An excess is used to ensure the reaction goes to completion and to act as a solvent. |
| Substrate | 1.0 eq. | The starting alcohol. Ensure it is anhydrous, as water will consume the activated species. |
| Base (Triethylamine) | 4.0 - 5.0 eq. | Quenches the reaction and facilitates the elimination step. A sufficient excess is crucial to neutralize all acidic species generated.[7] |
| Temperature | -78 °C to -60 °C | CRITICAL: The initial reaction between DMSO and oxalyl chloride is highly exothermic and unstable at higher temperatures. Strict temperature control is essential to prevent decomposition and ensure safety.[6] |
| Solvent | Dichloromethane (DCM) | A common solvent for Swern oxidations due to its low freezing point and ability to dissolve all components. |
Detailed Experimental Protocol (100g Scale)
Safety Precaution: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, a volatile liquid with an extremely unpleasant odor.[7] All operations must be conducted in a well-ventilated walk-in fume hood with appropriate personal protective equipment (PPE). The reaction is highly exothermic and requires careful temperature control.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and two addition funnels. Maintain a dry nitrogen atmosphere throughout the process.
-
Reagent Preparation:
-
Charge the reactor with anhydrous dichloromethane (1 L). Cool the reactor to -78 °C using a cryostat.
-
In the first addition funnel, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (250 mL).
-
In the second addition funnel, prepare a solution of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq., 100 g) in anhydrous DCM (500 mL).
-
-
Activation of DMSO: Slowly add dimethyl sulfoxide (2.5 eq.) to the cold DCM in the reactor. Then, add the oxalyl chloride solution dropwise over 60-90 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the resulting slurry for 30 minutes.
-
Alcohol Addition: Add the solution of the alcohol substrate dropwise over 60 minutes, again maintaining the temperature below -60 °C. Stir the mixture for an additional 45-60 minutes after the addition is complete.
-
Base Quench: Slowly add triethylamine (5.0 eq.) to the reaction mixture. A significant exotherm may be observed, but the temperature should be kept below -50 °C. After the addition, allow the reaction to slowly warm to room temperature over 2 hours.
-
Work-up and Isolation:
-
Add water (1 L) to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
-
Purification: The crude product can be purified by silica gel chromatography or crystallization to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate as a solid.
Part II: Synthesis and Isolation of the Gem-Diol
The formation of the gem-diol is an equilibrium process.[8] The presence of the electron-withdrawing fluorine atom at the adjacent C3 position stabilizes the hydrate, making its isolation feasible.[3] The reaction is catalyzed by either acid or base.[9]
Caption: Process workflow for the hydration of the ketone intermediate.
Hydration: Protocol and Critical Parameters
| Parameter | Specification | Rationale & In-depth Justification |
| Solvent System | Tetrahydrofuran (THF) / Water | A co-solvent system is used to ensure miscibility of the organic ketone and the aqueous reagent. |
| Catalyst | Catalytic p-TsOH or 0.1 M NaOH | The reaction is catalyzed by acid or base. The choice may depend on the stability of the Boc-protecting group (acid-labile). A mild base is often preferred. |
| Temperature | Ambient (20-25 °C) | The equilibrium is typically established at room temperature. Excessive heat can favor the reverse reaction (dehydration). |
| Work-up | Gentle, near-neutral pH | CRITICAL: A harsh work-up (strong acid/base or high heat) can easily shift the equilibrium back to the ketone. Neutralization and extraction under mild conditions are key. |
Detailed Experimental Protocol (50g Scale)
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq., 50 g) in a mixture of THF (250 mL) and water (250 mL).
-
Catalysis: Add a catalytic amount of powdered NaOH (e.g., 0.1 eq.) to the solution.
-
Equilibration: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by ¹H NMR or LC-MS by taking small aliquots to check for the disappearance of the ketone signal and the appearance of the gem-diol signals.
-
Work-up and Isolation:
-
Once equilibrium is reached, carefully neutralize the mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of ~7.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure at a low temperature (<30 °C) to avoid dehydration.
-
-
Purification: The resulting crude solid, this compound, can be purified by careful crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Purification of diols can be challenging; specialized techniques like liquid-liquid extraction may be required if crystallization is not effective.[10][11]
Conclusion
The successful scale-up synthesis of this compound is contingent on a two-part strategy. First, the safe and efficient execution of a Swern oxidation requires rigorous control of temperature and careful handling of byproducts. Second, the formation and isolation of the target gem-diol necessitate a nuanced understanding of the ketone-hydrate equilibrium, mandating mild, near-neutral conditions during work-up and purification to prevent decomposition back to the more stable ketone intermediate. This application note provides a robust framework for process chemists and drug development professionals to approach the synthesis of this and structurally related geminal diols at scale.
References
- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
- 10. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Leveraging Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate for Advanced Structure-Activity Relationship (SAR) Studies
Abstract
In modern drug discovery, the strategic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties is paramount. The piperidine scaffold is a privileged structure, present in over 70 FDA-approved drugs.[1] This document provides a detailed guide for researchers on the application of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate , a unique trifunctional building block, for sophisticated Structure-Activity Relationship (SAR) studies. We will explore the mechanistic rationale for its use, detailing how the interplay between the 3-fluoro substituent and the 4,4-geminal diol moiety can address common challenges in drug development such as metabolic instability, off-target effects, and suboptimal physicochemical properties. This note includes detailed protocols for derivatization and guidelines for analyzing the resulting data.
Mechanistic Rationale & Strategic Value
The title compound offers a unique combination of three strategically important chemical motifs on a single, conformationally restricted piperidine ring. Understanding the specific contribution of each is key to its effective deployment in an SAR campaign.
The 3-Fluoro Substituent: A Tool for Fine-Tuning Basicity and Conformation
The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[2]
-
Basicity (pKa) Modulation: The strongly electron-withdrawing nature of fluorine significantly lowers the basicity of the piperidine nitrogen. This effect is additive and attenuates with distance.[3] A reduction in pKa can be highly beneficial for avoiding off-target activities, such as hERG channel affinity which is often linked to cardiac toxicity, and for improving oral bioavailability by altering the ionization state at physiological pH.[4]
-
Conformational Control: In a piperidine ring, a fluorine atom at the 3-position can exhibit a preference for the axial orientation. This is due to a combination of hyperconjugative interactions (electron donation from anti-periplanar C-H bonds into the σ*C-F orbital) and charge-dipole interactions, particularly in the protonated state.[5] This conformational locking can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity.
The 4,4-Geminal Diol: A Unique Ketone Bioisostere
The geminal diol (or hydrated ketone) is a rare but powerful functional group in medicinal chemistry.[6] While often unstable, its stability is significantly enhanced by adjacent electron-withdrawing groups—in this case, the vicinal fluorine atom.[7][8]
-
Hydrogen Bonding Potential: Unlike a planar ketone, the gem-diol presents two hydroxyl groups, acting as both hydrogen bond donors and acceptors. This can lead to novel, high-affinity interactions with a protein target that are not possible with a simple carbonyl group.
-
Improved Physicochemical Properties: As a hydrated form of a ketone, the gem-diol moiety can increase the polarity and aqueous solubility of a compound, which is a critical parameter for in vivo applications.[9]
-
Metabolic Stability: The gem-diol can be considered a metabolically stable surrogate for a ketone, which might otherwise be susceptible to enzymatic reduction by carbonyl reductases.[9]
The N-Boc Protecting Group: A Handle for Versatile Derivatization
The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines. Its presence makes the title compound an ideal intermediate for parallel synthesis and library generation. It is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions, unmasking the piperidine nitrogen for subsequent coupling reactions.[10]
Physicochemical Property Comparison
To illustrate the strategic advantage of this building block, the following table provides a comparative analysis of calculated physicochemical properties versus its non-fluorinated and ketone counterparts.
| Compound | Structure | Calculated LogP | Calculated pKa | Key SAR Feature |
| Lead Fragment (N-Boc-piperidin-4-one) | ![]() | 1.85 | 8.8 | Baseline ketone scaffold |
| Target Building Block (N-Boc-3F-4,4-(OH)2-piperidine) | ![]() | 1.20 | ~7.5 | Lowered pKa, increased polarity, H-bond donor |
| Non-Fluorinated Hydrate (N-Boc-4,4-(OH)2-piperidine) | ![]() | 1.35 | 8.7 | Increased polarity, minimal pKa change |
| Fluorinated Ketone (N-Boc-3F-piperidin-4-one) | ![]() | 1.70 | ~7.6 | Lowered pKa, conformational bias |
Note: Property values are estimations for illustrative purposes. The data highlights how the combination of fluorine and the gem-diol provides a unique profile of reduced lipophilicity and basicity.
Experimental Protocols & SAR Workflow
Integrating this building block into a drug discovery project follows a logical, multi-step process.
Workflow for SAR Expansion
The following diagram outlines a typical workflow for utilizing the title compound to explore the SAR of a hypothetical lead molecule containing a piperidine-4-one moiety.
Caption: SAR workflow for analogue synthesis and evaluation.
Protocol 1: N-Boc Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to yield the free secondary amine as a salt, ready for subsequent derivatization.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, or 25-50% v/v) to the cooled solution with stirring.[11]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To remove residual TFA, add anhydrous toluene (3 x volume of DCM used) and co-evaporate under reduced pressure. Repeat this step twice.
-
The resulting TFA salt of 3-fluoro-4,4-dihydroxypiperidine is typically a solid or oil and can be dried under high vacuum. It is often used directly in the next step without further purification.
Trustworthiness Check: The use of anhydrous conditions is critical to prevent unwanted side reactions.[10] Monitoring by LC-MS confirms complete conversion and identifies any potential side products. The formation of the TFA salt is expected and confirms the deprotection.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the coupling of the deprotected piperidine to an aldehyde-bearing core structure (R-CHO), a common strategy in library synthesis.
Materials:
-
3-fluoro-4,4-dihydroxypiperidine TFA salt (from Protocol 1)
-
Aldehyde or Ketone (R-CHO or R-CO-R') (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq, to neutralize TFA salt)
Procedure:
-
To a flask containing the piperidine TFA salt (1.1 eq), add anhydrous DCE and the aldehyde/ketone (1.0 eq).
-
Add the base (e.g., DIPEA) to neutralize the solution. Stir for 5-10 minutes at room temperature.
-
Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired N-alkylated product.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive amination as it does not readily reduce the starting aldehyde.[12] The initial formation of an iminium ion intermediate is the rate-limiting step, which is then rapidly reduced.
Data Interpretation: A Hypothetical Case Study
To illustrate the potential impact of this building block, consider a lead optimization program targeting a kinase, where the initial lead compound has a piperidin-4-one moiety and suffers from rapid metabolic clearance.
| Compound | Target IC₅₀ (nM) | Human Liver Microsome Half-life (t½, min) | Aqueous Solubility (µg/mL) |
| Lead Compound | 150 | 8 | 25 |
| Analogue 1 (from title compound) | 85 | > 60 | 150 |
Analysis:
-
Potency: The introduction of the 3-fluoro-4,4-dihydroxy motif (Analogue 1) resulted in a ~2-fold increase in potency. This could be attributed to a new hydrogen bond interaction formed by the gem-diol with a key residue in the ATP binding pocket, or the fluorine-induced axial conformation presenting other substituents in a more favorable orientation.[5]
-
Metabolic Stability: A dramatic increase in metabolic stability was observed. This is consistent with the replacement of the metabolically labile ketone with the stable gem-diol, blocking a primary site of metabolism.[9]
-
Solubility: The significant increase in aqueous solubility is a direct consequence of the increased polarity of the gem-diol moiety compared to the ketone.[13]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. It provides a unique and efficient method to simultaneously probe the effects of modulating pKa, conformation, hydrogen bonding capacity, and metabolic stability. By replacing a standard piperidin-4-one with this scaffold, researchers can rapidly generate novel analogues with potentially superior drug-like properties, accelerating the path from hit to lead candidate.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry and Applications of Gem-Diols [ri.conicet.gov.ar]
- 7. Geminal diol - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
Application Notes & Protocols: Catalytic Methods for the Hydrogenation of Fluoropyridines
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine scaffold is the most abundant nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] The strategic incorporation of fluorine into this privileged structure can further enhance metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the development of robust and efficient methods for synthesizing fluorinated piperidines is of paramount importance to medicinal, agricultural, and materials science.[2][3]
Direct hydrogenation of readily available and inexpensive fluoropyridine precursors represents the most atom-economical route to these valuable building blocks.[1] However, this transformation is fraught with challenges. The aromatic stability of the pyridine ring, its potential to poison metal catalysts, and the inherent strength of the C-F bond make selective hydrogenation without hydrodefluorination a significant synthetic hurdle.[4][5]
This guide provides an in-depth analysis of field-proven catalytic methods for the hydrogenation of fluoropyridines. We will explore the mechanistic underpinnings of key heterogeneous and homogeneous systems, offer detailed, step-by-step protocols, and present comparative data to empower researchers in selecting and implementing the optimal strategy for their specific synthetic targets.
Core Principles: Navigating the Catalytic Landscape
The successful hydrogenation of a fluoropyridine hinges on activating the aromatic ring toward reduction while preserving the C-F bond. The primary strategies involve either enhancing the substrate's reactivity or employing highly active catalyst systems.
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; // Default node sub [shape=ellipse, fillcolor="#E8F0FE", color="#4285F4"]; // Substrate prod [shape=ellipse, fillcolor="#E6F4EA", color="#34A853"]; // Product cat_het [shape=cds, fillcolor="#FEF7E0", color="#FBBC05"]; // Heterogeneous Catalyst cat_hom [shape=cds, fillcolor="#FCE8E6", color="#EA4335"]; // Homogeneous Catalyst flp [shape=cds, fillcolor="#FFFFFF", color="#5F6368"]; // FLP Catalyst
// Nodes sub [label="Fluoropyridine Substrate", width=2.5]; prod [label="Fluoropiperidine Product", width=2.5];
sub -> {cat_het, cat_hom, flp} [arrowhead=none, style=dashed, color="#5F6368"];
// Heterogeneous Path cat_het [label="Heterogeneous Catalysis\n(e.g., Pd/C, PtO₂)", width=3]; het_desc [label="Surface-mediated reaction.\nRobust, recyclable catalysts.\nOften requires acidic additives.", shape=note, fillcolor="#FFFFFF", align=left]; cat_het -> prod [label=" H₂ Gas ", color="#4285F4"]; cat_het -> het_desc [style=dashed, arrowhead=none, color="#5F6368"];
// Homogeneous Path cat_hom [label="Homogeneous Catalysis\n(e.g., Rh, Ir Complexes)", width=3]; hom_desc [label="Soluble, well-defined catalysts.\nHigh selectivity and activity.\nOften milder conditions.", shape=note, fillcolor="#FFFFFF", align=left]; cat_hom -> prod [label=" H₂ Gas / Transfer ", color="#EA4335"]; cat_hom -> hom_desc [style=dashed, arrowhead=none, color="#5F6368"];
// FLP Path flp [label="Metal-Free Catalysis\n(Frustrated Lewis Pairs)", width=3]; flp_desc [label="Activates H₂ via Lewis acid/base sites.\nAvoids transition metal issues.\nGood for polar substrates.", shape=note, fillcolor="#FFFFFF", align=left]; flp -> prod [label=" H₂ Gas ", color="#34A853"]; flp -> flp_desc [style=dashed, arrowhead=none, color="#5F6368"];
// Title labelloc="t"; label="Overview of Catalytic Hydrogenation Strategies"; fontsize=16; fontcolor="#202124"; } enddot Caption: Key catalytic routes for fluoropyridine hydrogenation.
Heterogeneous Catalysis: The Workhorse Approach
Heterogeneous catalysts, particularly those based on palladium and platinum, offer a robust, scalable, and operationally simple method for fluoropyridine hydrogenation. These systems are prized for their ease of separation from the reaction mixture and potential for recycling.
Palladium-Based Systems: A Robust and Selective Method
A highly effective protocol utilizes a palladium catalyst in the presence of a Brønsted acid.[4] The acid plays a dual role: it protonates the pyridine nitrogen, which prevents catalyst poisoning and electronically activates the ring towards reduction.[4]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is often superior to palladium on carbon (Pd/C) as it can be more resistant to poisoning and sintering.
-
Acidic Additive: Aqueous hydrochloric acid (HCl) is a simple and effective choice. The protonation of both the substrate and the resulting piperidine product is key to achieving high conversion.[4]
-
Solvent: Methanol (MeOH) is a common solvent that effectively dissolves the pyridinium salt intermediate.
This method demonstrates excellent cis-selectivity in the formation of substituted piperidines and can chemoselectively reduce the fluoropyridine ring in the presence of other aromatic systems like benzene rings.[1][4]
| Catalyst System | Key Features | Diastereoselectivity | Functional Group Tolerance | Reference |
| Pd(OH)₂/C, HCl | Robust, scalable, chemoselective over arenes. | High (cis-selective) | Tolerates amides, sulfonamides, ethers, esters.[4] | [1][4] |
| PtO₂, Acetic Acid | Effective for various substituted pyridines. | N/A | Tolerates bromo- and other fluoro-substituents.[6] | [6][7] |
| Ru Nanoparticles | Mild conditions, reusable catalyst. | High (cis-selective) | Good functional group tolerance.[8] | [8] |
Protocol 1: Heterogeneous Hydrogenation using Pd(OH)₂/C
This protocol is adapted from the procedure reported by Glorius and coworkers.[3][4]
Materials:
-
Fluoropyridine substrate (e.g., 3-Fluoropyridine)
-
Palladium(II) hydroxide on carbon (20 wt% Pd)
-
Methanol (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 4 M aqueous solution
-
Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) for protection
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave or Parr shaker hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite® pad)
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure autoclave, add the fluoropyridine substrate (1.0 equiv), Pd(OH)₂/C (5 mol %), and MeOH (to achieve a 0.2 M concentration).
-
Acidification: Add the 4 M HCl solution (1.1 equiv) dropwise while stirring.
-
Sealing and Purging: Securely seal the autoclave. Purge the vessel 3-5 times with nitrogen or argon gas to remove air, followed by 3-5 purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor to 50 bar with hydrogen gas. Begin vigorous stirring and heat the reaction to 80 °C. Maintain these conditions for 24 hours.
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional MeOH.
-
Work-up and Protection:
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Re-dissolve the residue in a suitable solvent (e.g., Dichloromethane or THF).
-
Cool the solution to 0 °C and add a base (e.g., triethylamine, 3.0 equiv).
-
Slowly add the protecting group reagent (e.g., Boc₂O, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Purification: Quench the reaction with water and extract with an organic solvent like EtOAc. Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Scientist's Note: The in situ protection step is often crucial as free fluoropiperidines can be volatile or difficult to handle. The choice of protecting group (Boc, Cbz, etc.) should be guided by the subsequent planned synthetic steps.
Homogeneous Catalysis: Precision and Mild Conditions
Homogeneous catalysts, typically well-defined organometallic complexes of rhodium or iridium, offer high levels of activity and selectivity under milder conditions than many heterogeneous systems.[9][10] Their solubility allows for more rational catalyst design and mechanistic study.
Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)
A powerful one-pot strategy involves a rhodium-catalyzed dearomatization–hydrogenation (DAH) process.[2][11] This method provides access to all-cis-(multi)fluorinated piperidines with exceptional diastereoselectivity.
Mechanistic Insight: The process is believed to proceed via a dearomatization event, likely involving a dearomatizing agent, followed by the complete saturation of the resulting intermediates through hydrogenation.[2] This concerted process is key to the high stereoselectivity observed.
// Node styles node [fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"]; sub [shape=ellipse, fillcolor="#E8F0FE", color="#4285F4"]; prod [shape=ellipse, fillcolor="#E6F4EA", color="#34A853"];
// Nodes sub [label="Fluoropyridine"]; dearom [label="Dearomatization\n(Rh Catalyst + Agent)"]; inter [label="Unstable\nDearomatized Intermediate"]; hydrog [label="Hydrogenation\n(Rh Catalyst + H₂)"]; prod [label="all-cis-Fluoropiperidine"];
// Edges sub -> dearom; dearom -> inter; inter -> hydrog; hydrog -> prod;
// Title labelloc="t"; label="Rhodium-Catalyzed DAH Workflow"; fontsize=16; fontcolor="#202124"; } enddot Caption: Simplified workflow for the DAH process.
Iridium-Catalyzed Ionic Hydrogenation
Recent advances have established robust iridium(III) catalysts for the ionic hydrogenation of pyridines.[12][13] This method is notable for its exceptionally broad functional group tolerance, leaving highly reduction-sensitive groups like nitro, azido, bromo, and even alkynes untouched.[12] This expands the accessible chemical space for complex fluoropiperidine synthesis significantly.
Causality Behind Experimental Choices:
-
Catalyst: A cationic Iridium(III) complex, often with a cyclopentadienyl (Cp*) ligand, is used.
-
Hydrogen Source: This is a transfer hydrogenation process. A hydrogen donor like formic acid or its salts is often employed, which decomposes to provide H₂ or hydride equivalents.
-
Mechanism: The reaction proceeds via an "outer-sphere" mechanism where the substrate is activated by protonation and then reduced by a metal hydride species without direct coordination to the metal center.[9] This avoids catalyst poisoning and contributes to the broad functional group tolerance.
Protocol 2: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)
This generalized protocol is based on the principles described by Glorius and coworkers for the synthesis of all-cis-(multi)fluorinated piperidines.[2] Note: This reaction is highly sensitive to the purity of reagents and solvents.
Materials:
-
Fluoropyridine substrate (protected, e.g., with a trifluoroacetyl group)
-
[Rh(COD)₂(BArF)] or a similar cationic Rhodium precursor
-
Chiral phosphine ligand (if asymmetry is desired)
-
Dearomatizing agent (e.g., a silane or other specific reagent as per literature)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
High-pressure autoclave
-
Standard anhydrous chemistry glassware
Procedure:
-
Catalyst Preparation (in a glovebox): In a vial, dissolve the rhodium precursor and the ligand in the anhydrous, degassed solvent. Stir for 30 minutes to allow for catalyst formation.
-
Reactor Setup (in a glovebox): In the autoclave's glass liner, dissolve the protected fluoropyridine substrate and the dearomatizing agent in the solvent.
-
Reaction Initiation: Transfer the prepared catalyst solution to the reactor.
-
Sealing and Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge with H₂ gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 50 bar).
-
Reaction: Stir the reaction at the specified temperature (e.g., 40-60 °C) for the required time (12-24 hours).
-
Work-up: After cooling and venting, concentrate the reaction mixture. The subsequent purification will depend on the protecting group and substrate, but typically involves column chromatography. Deprotection can be carried out as a subsequent step to yield the fluoropiperidine hydrochloride salt.[2]
Metal-Free Hydrogenation: Frustrated Lewis Pairs (FLPs)
A modern, alternative approach avoids transition metals entirely by using Frustrated Lewis Pairs (FLPs).[14] An FLP consists of a sterically hindered Lewis acid (e.g., B(C₆F₅)₃) and a Lewis base (e.g., a bulky phosphine) that cannot form a classical adduct.[14][15] This "unquenched" reactivity allows the pair to heterolytically cleave molecular hydrogen, generating a phosphonium cation and a hydridoborate anion, which can then reduce polar substrates.[14][16]
// Node styles LA [label="Lewis Acid\n(e.g., BR₃)", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; LB [label="Lewis Base\n(e.g., PR₃)", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"]; H2 [label="H-H", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; Activated [label="[H-LB]⁺\n[H-LA]⁻", shape=box, style=rounded, fillcolor="#FEF7E0", color="#FBBC05", fontcolor="#202124", width=2];
// Invisible node for spacing dummy [style=invis, width=0.1];
// Edges {LA, LB} -> dummy [arrowhead=none, style=dashed, constraint=false]; dummy -> H2 [label="Steric Clash\nPrevents Adduct", fontsize=10]; H2 -> Activated [label="Heterolytic\nCleavage"];
// Title labelloc="t"; label="Frustrated Lewis Pair (FLP) H₂ Activation"; fontsize=16; fontcolor="#202124"; } enddot Caption: Conceptual diagram of H₂ activation by an FLP.
While the application of FLPs specifically to fluoropyridines is an emerging area, their ability to hydrogenate related N-heterocycles suggests significant potential. This approach is particularly attractive for its orthogonality to metal-catalyzed reactions and its potential to avoid metal contamination in the final product.
Conclusion and Outlook
The catalytic hydrogenation of fluoropyridines has evolved into a sophisticated and versatile tool for accessing high-value fluorinated piperidines. For robustness and scalability, heterogeneous palladium-based systems under acidic conditions remain a first-choice methodology.[1][4] When high diastereoselectivity or tolerance to sensitive functional groups is paramount, homogeneous rhodium and iridium catalysts provide unparalleled precision.[2][12]
Future research will likely focus on expanding the scope of asymmetric hydrogenations to provide enantiopure fluoropiperidines directly, developing more sustainable catalysts based on earth-abundant metals, and further exploring the potential of metal-free systems like FLPs. The protocols and principles outlined in this guide provide a solid foundation for researchers to tackle the synthesis of this critical class of compounds, enabling the next generation of pharmaceuticals and advanced materials.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 15. Hydrogenation with Frustrated Lewis Pairs (FLPs) - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Bromofluorination of N-Boc Protected 4-Methylenepiperidine
<
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals targeting a wide range of diseases.[1][2][3] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4] Consequently, the development of efficient and selective methods for the synthesis of fluorinated piperidines is of paramount importance to medicinal chemists and drug development professionals.[5][6] This application note provides a detailed guide to the regioselective bromofluorination of N-Boc protected 4-methylenepiperidine, a versatile starting material for the synthesis of valuable 4-fluoro-4-(halomethyl)piperidine derivatives.
Understanding the Reaction: Mechanism and Regioselectivity
The bromofluorination of an alkene, such as N-Boc-4-methylenepiperidine, is an electrophilic addition reaction.[7][8] The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophilic fluoride source. The regioselectivity of this reaction—that is, the specific placement of the bromine and fluorine atoms on the former double bond—is a critical aspect of this transformation.
The reaction is initiated by the electrophilic attack of a bromine source on the electron-rich double bond of the methylenepiperidine. This forms a bridged bromonium ion intermediate.[9][10] The subsequent step involves the nucleophilic attack by a fluoride anion. In the case of an unsymmetrical alkene like N-Boc-4-methylenepiperidine, the fluoride ion will preferentially attack the more substituted carbon of the bromonium ion. This is due to the greater partial positive charge character at this position, leading to the formation of the more stable tertiary carbocation-like transition state. This regiochemical outcome is often referred to as following Markovnikov's rule.
Several reagent combinations can be employed for this transformation. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the electrophilic bromine source and a fluoride salt, such as triethylamine trihydrofluoride (Et₃N·3HF), as the nucleophilic fluoride source.[11] Alternative electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) are also available and widely used in organic synthesis for the introduction of fluorine.[12][13][14]
Experimental Protocol: Synthesis of tert-Butyl 4-(Bromomethyl)-4-fluoropiperidine-1-carboxylate
This protocol details a reliable method for the regioselective bromofluorination of N-Boc-4-methylenepiperidine.[11]
Materials:
-
N-Boc-4-methylenepiperidine (1.0 eq)[15]
-
N-Bromosuccinimide (NBS) (1.5 eq)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (2.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
0.5 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Fluoride Source: Slowly add triethylamine trihydrofluoride (Et₃N·3HF) (2.5 eq) to the cooled solution via syringe.
-
Addition of Bromine Source: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 hours.
-
Workup: Upon completion of the reaction (monitored by TLC), pour the mixture into a separatory funnel containing 0.5 M aqueous NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x).
-
Washing: Combine the organic layers and wash twice with 0.5 M aqueous NaOH, followed by a single wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate, is often obtained in high purity and can be used in subsequent steps without further purification. If necessary, flash column chromatography on silica gel can be performed.[11]
Data Summary
| Compound | Starting Material | Reagents | Yield | Reference |
| tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | N-Boc-4-methylenepiperidine | NBS, Et₃N·3HF in CH₂Cl₂ | 92% | [11] |
Characterization Data
The structure of the product, tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate, can be confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11][16][17]
-
¹H NMR (CDCl₃): δ (ppm) 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.01 (m, 2H), 3.06 (br t, J = 12.1 Hz, 2H), 3.46 (d, J = 17.6 Hz, 2H), 3.99 (br s, 2H).[11]
-
¹³C NMR (CDCl₃): δ (ppm) 28.4, 34.6 (d, J = 20.8 Hz), 38.8 (d, J = 25.4 Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6.[11]
-
MS (ES+): m/z (%) 267/269 (M+H⁺ - C₄H₉, 100).[11]
Visualizing the Process
Reaction Workflow
Caption: A step-by-step workflow for the regioselective bromofluorination.
Proposed Reaction Mechanism
Caption: The proposed mechanism highlighting the key intermediates.
Conclusion and Further Applications
The regioselective bromofluorination of N-Boc-4-methylenepiperidine provides an efficient and high-yielding route to tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate. This versatile intermediate can be further elaborated through nucleophilic substitution of the bromide, opening up a wide range of possibilities for the synthesis of novel fluorinated piperidine derivatives for drug discovery and development. The protocol described herein is robust and scalable, making it a valuable tool for researchers in both academic and industrial settings.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-N-Boc-4-Methylene-piperidine | 159635-49-1 [sigmaaldrich.com]
- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful isolation of this valuable synthetic intermediate. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and extensive experience with challenging purifications.
Understanding the Molecule: The Challenge of the gem-Diol
The primary challenge in purifying this compound lies in the stability of the geminal diol (gem-diol) functionality. Gem-diols exist in equilibrium with their corresponding ketone and water. While generally unstable, the presence of the adjacent electron-withdrawing fluorine atom is expected to stabilize the diol form in this specific molecule.[1][2] However, harsh conditions, such as high temperatures or azeotropic removal of water, can shift the equilibrium towards the ketone, leading to the formation of a major impurity.[1][3]
This guide provides strategies to mitigate this and other potential purification challenges.
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant ketone peak in the 1H NMR and IR spectra. What is happening and how can I avoid this?
A1: The presence of a ketone signal indicates the dehydration of the gem-diol to the corresponding 4-keto-piperidine derivative. This is a common issue driven by the equilibrium between the diol and the ketone.[1][3] To minimize this, avoid excessive heating and prolonged exposure to conditions that remove water. When concentrating your product, use a rotary evaporator at low temperatures (<40°C) and avoid co-evaporation with solvents like toluene that can azeotropically remove water.
Q2: I am having difficulty removing a polar, UV-active impurity that co-elutes with my product during column chromatography. What could it be and how do I get rid of it?
A2: A common polar, UV-active impurity in reactions involving Boc-protected amines is residual di-tert-butyl dicarbonate (Boc2O) or its byproducts. Another possibility is a highly polar starting material or side-product. To address this, consider the following:
-
Column Chromatography: Switch to a more specialized chromatographic technique like Hydrophilic Interaction Chromatography (HILIC), which is well-suited for separating polar compounds.[4]
-
Washing: Perform an aqueous workup with a mild base, such as sodium bicarbonate solution, to quench and remove any remaining Boc2O prior to chromatography.
-
Recrystallization: If the impurity has different solubility properties, recrystallization can be a highly effective final purification step.
Q3: My compound "oils out" during recrystallization attempts. How can I induce crystallization?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This is common with highly polar or flexible molecules. To promote crystallization:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer.
-
Solvent System: Experiment with a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.[5]
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | The compound is highly polar and is irreversibly adsorbing to the silica gel. | - Switch to a less acidic stationary phase like neutral alumina. - Consider using Hydrophilic Interaction Chromatography (HILIC).[4] - Add a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent. |
| Broad Peaks in HPLC/LC-MS Analysis | - The compound is interacting with residual silanols on the column. - The pH of the mobile phase is close to the pKa of the compound. | - Use an end-capped column to minimize silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] |
| Inconsistent Purification Results | The starting material contains variable amounts of impurities that affect the purification process. | Ensure consistent quality of the crude product before attempting purification. An initial aqueous workup can help normalize the starting material. |
| Decomposition on Silica Gel | The slightly acidic nature of silica gel is promoting the dehydration of the gem-diol. | - Use a neutral stationary phase like alumina.[6][7] - Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of gram-scale quantities of the crude product.
1. Stationary Phase Selection and Slurry Preparation:
- Recommended: Silica gel (230-400 mesh) is a good starting point. If decomposition is observed, switch to neutral alumina.[6][7]
- Prepare a slurry of the stationary phase in the initial eluent.
2. Column Packing:
- Pack the column with the slurry, ensuring a homogenous and air-free bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the powder onto the top of the column.
4. Elution:
- Start with a less polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate.
- Recommended Gradient: Begin with 20% ethyl acetate in hexane and gradually increase to 100% ethyl acetate. If the compound does not elute, a further gradient to 5% methanol in dichloromethane can be employed.
5. Fraction Collection and Analysis:
- Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
6. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.
Protocol 2: Recrystallization
This protocol is suitable for the final purification of the product obtained from column chromatography.
1. Solvent Screening:
- In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
- Potential single solvents include ethyl acetate, acetonitrile, or isopropanol.
- For a two-solvent system, consider pairs like ethyl acetate/hexane or dichloromethane/hexane.[8]
2. Recrystallization Procedure:
- Dissolve the compound in the minimum amount of the hot solvent (for a single-solvent system) or the "good" solvent (for a two-solvent system).
- If using a two-solvent system, slowly add the "poor" solvent until the solution becomes cloudy. Reheat gently until the solution is clear again.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
3. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum at room temperature.
Visualizing the Workflow
Purification Workflow Diagram```dot
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimization of Reaction Conditions for Fluoropiperidine Synthesis
Welcome to the Technical Support Center for Fluoropiperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing fluorinated piperidine scaffolds. Fluorinated piperidines are of immense interest in medicinal and agricultural chemistry, yet their synthesis presents unique challenges.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields, improve selectivity, and streamline your workflow.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of fluoropiperidines, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted starting material.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inactive Fluorinating Reagent | For electrophilic fluorinations (e.g., using Selectfluor®), ensure the reagent is freshly opened or has been stored under anhydrous conditions. For nucleophilic fluorinations, ensure anhydrous conditions, as reagents like AgF₂ are hygroscopic.[3] | Many fluorinating agents are sensitive to moisture and can decompose, losing their reactivity.[3] |
| Catalyst Deactivation (Hydrogenation Reactions) | In hydrogenation of fluoropyridines, Lewis basic nitrogen in the substrate or product can inhibit the catalyst.[4] The presence of fluoride ions, formed from hydrodefluorination, can also poison the catalyst.[4] | Add a non-coordinating acid (e.g., HBF₄) to protonate the basic nitrogen, preventing it from binding to the metal center.[4] To sequester fluoride ions, a Lewis acid like Ti(OiPr)₄ can be added.[4] |
| Insufficient Activation of Substrate | For nucleophilic fluorination of electron-deficient heterocycles, the substrate may require activation. | The addition of a base can facilitate the formation of a more reactive intermediate, such as an enolate, which is more susceptible to fluorination.[5] |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition for your specific substrate and catalyst system.[5] |
Problem 2: Significant Hydrodefluorination Byproduct
Your desired fluoropiperidine is forming, but you're also observing a significant amount of the non-fluorinated piperidine analog.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Harsh Reaction Conditions | In metal-catalyzed hydrogenations, high hydrogen pressure or temperature can promote C-F bond cleavage.[4] | Optimize reaction conditions by lowering the hydrogen pressure and temperature. Screen different catalysts; for instance, palladium on carbon is a common choice, but rhodium or ruthenium catalysts might offer better selectivity in some cases.[2][4] |
| Catalyst Choice | Some metals are more prone to promoting hydrodefluorination. For example, iridium has been shown to cause extensive C-F bond cleavage.[4] | Ruthenium and rhodium catalysts have been shown to be effective for the hydrogenation of fluoropyridines while minimizing hydrodefluorination.[4] |
| Solvent Effects | The solvent can influence the rate of hydrodefluorination. | Screen a variety of solvents. For some rhodium-catalyzed reactions, ethyl acetate has been found to be effective in avoiding fluoride displacement.[3] |
Problem 3: Poor Diastereoselectivity
The fluoropiperidine is formed as a mixture of diastereomers, and the desired isomer is not the major product.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Reaction Pathway | The chosen synthetic route may not be inherently stereoselective. | Consider a dearomatization-hydrogenation (DAH) process, which has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[4][6] This method involves dearomatization of a fluoropyridine precursor followed by hydrogenation.[6] |
| Chiral Auxiliary or Catalyst | For the synthesis of enantioenriched fluoropiperidines, a chiral influence is necessary. | Employ a chiral auxiliary attached to the pyridine ring before hydrogenation to direct the stereochemical outcome.[2] Alternatively, use a chiral catalyst system for asymmetric hydrogenation.[4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for fluoropiperidine synthesis?
A1: Fluorinated pyridines are widely used as starting materials.[1][2] They are often readily available and can be converted to fluoropiperidines through methods like metal-catalyzed hydrogenation.[2]
Q2: My fluorinating reagent (e.g., Selectfluor®) is not working well. What could be the issue?
A2: Besides moisture sensitivity, the reactivity of electrophilic fluorinating agents like Selectfluor® can be highly dependent on the reaction medium.[3] The choice of solvent is critical; for example, a co-solvent system of water and chloroform has proven effective for fluorinating 2-aminopyridines.[3] The presence of a base can also be crucial for some substrates.[3]
Q3: How can I monitor the progress of my fluoropiperidine synthesis?
A3: Several analytical techniques can be used. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring.[7] For quantitative analysis of reaction kinetics and yield, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are preferred.[7][8] ¹⁹F NMR spectroscopy is also a powerful tool for monitoring the formation of fluorinated products.[9]
Q4: What are the best practices for purifying fluoropiperidines?
A4: Purification can be challenging, especially for volatile, unprotected fluoropiperidines.[1] In-situ protection of the piperidine nitrogen with a group like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can facilitate purification by column chromatography.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and can be adapted for fluoropiperidine derivatives.[10]
Q5: Are there any specific safety precautions I should take when working with fluorinating agents?
A5: Yes, safety is paramount. Always handle fluorinating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves.[11] Some fluorinating agents can react exothermically with common solvents like DMF, pyridine, and DMSO.[3] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[12][13]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenation of a Fluoropyridine
This protocol is a starting point and may require optimization for specific substrates.
-
Reactor Setup: In a high-pressure reactor, dissolve the fluoropyridine starting material (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol).[14]
-
Catalyst Addition: Add 5-10 mol% of 10% Palladium on carbon (Pd/C).[14]
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[14]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by derivatization followed by chromatography.[3]
Data Summary: Catalyst Screening for Hydrogenation
| Catalyst | Selectivity (Fluoropiperidine vs. Hydrodefluorination) | Comments | Reference |
| Palladium | Good, but can lead to hydrodefluorination under harsh conditions. | A robust and common choice for this transformation.[1][2] | [1][2] |
| Rhodium | Good enantioselectivity in asymmetric hydrogenations, but C-F bond reduction can be an issue. | Often used in dearomatization-hydrogenation (DAH) processes.[4] | [4] |
| Ruthenium | Can offer better selectivity against hydrodefluorination compared to Rh and Ir. | A good alternative to rhodium for minimizing C-F cleavage.[4] | [4] |
| Iridium | Poor; promotes extensive C-F bond cleavage. | Generally not recommended for this transformation.[4] | [4] |
Section 4: Visualized Workflows
Troubleshooting Workflow for Low Reaction Yield
This decision tree can guide your troubleshooting process when faced with low product yield.
Caption: A decision tree for troubleshooting low yield in fluoropiperidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting N-Boc Deprotection in Sterically Hindered Piperidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered piperidine rings. Steric congestion around the nitrogen atom, particularly in 2,6-disubstituted or 2,2,6,6-tetramethylpiperidine derivatives, can dramatically slow down or inhibit standard deprotection protocols, leading to incomplete reactions, low yields, and unwanted side products.
This document provides in-depth troubleshooting advice, detailed alternative protocols, and the mechanistic rationale behind each recommendation to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My standard TFA/DCM deprotection is extremely sluggish or stalls completely. Why is this happening?
A1: This is the most common issue when dealing with sterically hindered piperidines. The standard acid-catalyzed deprotection mechanism relies on the protonation of the Boc group's carbonyl oxygen, followed by fragmentation. This fragmentation step, which releases the stable tert-butyl cation and a carbamic acid intermediate, is the rate-limiting step.
-
Causality: Bulky substituents on the piperidine ring (e.g., at the 2- and 6-positions) physically obstruct the approach of the acid to the carbamate nitrogen and hinder the necessary conformational changes for efficient cleavage.[1] This steric shield raises the activation energy of the fragmentation step, dramatically slowing the reaction rate compared to unhindered amines.[2][3]
Q2: I'm observing a significant amount of an unknown side product. Mass spectrometry suggests the addition of 56 mass units. What is this and how can I prevent it?
A2: You are likely observing tert-butylation. The tert-butyl cation generated during the deprotection is a potent electrophile.[4] If your substrate or the deprotected piperidine product contains nucleophilic sites (e.g., electron-rich aromatic rings, thiols, or even the product amine itself), it can be alkylated by this cation.
-
Prevention - The Role of Scavengers: The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[5] Common and effective scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIPS)
-
Thioanisole
-
Water
-
Adding 2-5% (v/v) of a scavenger to your acidic deprotection cocktail can effectively eliminate tert-butylation side products.
Q3: To overcome the slow reaction, I tried heating my TFA/DCM mixture and my yield decreased. What happened?
A3: While gentle warming (e.g., to 40 °C) can sometimes accelerate a sluggish reaction, excessive heat under strong acidic conditions can promote side reactions and degradation, especially with complex molecules.[1] The increased thermal energy may not be sufficient to overcome the primary steric barrier for deprotection but can be enough to activate alternative, undesired reaction pathways. This is a classic scenario where increasing reaction temperature can favor undesired kinetic byproducts over the desired thermodynamic product.
Troubleshooting Workflow: From Standard to Advanced Protocols
When faced with a difficult N-Boc deprotection, a systematic approach is crucial. The following workflow provides a decision-making process for selecting the appropriate strategy.
Caption: Troubleshooting decision tree for N-Boc deprotection.
Comparative Analysis of Deprotection Protocols
The choice of deprotection method is a trade-off between reaction potency and mildness. The following table summarizes key parameters for the most effective protocols for hindered substrates.
| Protocol | Reagent(s) | Typical Solvent | Temp. (°C) | Reaction Time | Key Advantages | Potential Disadvantages |
| Strong Brønsted Acid | 4M HCl | 1,4-Dioxane | RT - 40 | 1 - 12 h | More potent than TFA for stubborn cases; product often precipitates as a crystalline HCl salt.[1] | Harshly acidic; Dioxane is a peroxide-forming solvent. |
| Lewis Acid | TMSI (1.5-3 eq) | DCM / CH₃CN | 0 - RT | 0.5 - 3 h | Very mild and rapid; useful for water-soluble zwitterionic products.[5][6] | Reagent is moisture-sensitive and costly. |
| Mild Activation | Oxalyl Chloride (3 eq) / MeOH | Methanol | RT | 1 - 4 h | Excellent for substrates with other acid-labile groups (e.g., esters, acetals).[7] | May not be effective for the most extremely hindered substrates. |
| Thermal | None | Toluene / TFE | 110 - 240 | 1 - 24 h | Avoids acidic reagents entirely; "green" option.[8][9] | Requires high temperatures which can degrade sensitive molecules; not compatible with other thermally labile groups. |
Detailed Experimental Protocols
Protocol 1: Aggressive Deprotection with HCl in Dioxane
This method is often more effective than TFA for highly hindered piperidines. The reaction kinetics can show a second-order dependence on HCl concentration, making it particularly potent.[10][11]
Mechanism Insight: While mechanistically similar to TFA, the smaller chloride counter-ion and different solvent properties of dioxane can alter the reaction environment, sometimes favoring a more efficient cleavage pathway for sterically congested substrates.
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a co-solvent (e.g., Methanol or DCM) if solubility is poor.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS. If the reaction is sluggish after 4 hours, gently warm to 40 °C.
-
Upon completion, the product hydrochloride salt may precipitate. It can be isolated by filtration and washing with a non-polar solvent like diethyl ether.
-
Alternatively, remove the solvent under reduced pressure to obtain the crude salt.
Protocol 2: Mild Deprotection with Trimethylsilyl Iodide (TMSI)
TMSI is a powerful yet mild Lewis acid approach suitable for substrates that cannot tolerate Brønsted acids.[5]
Mechanism Insight: The silicon atom of TMSI acts as an oxophilic Lewis acid, coordinating to the Boc carbonyl oxygen. This coordination weakens the C-O bond, facilitating cleavage by the iodide nucleophile. The process avoids strongly acidic protons.[12]
Caption: Simplified mechanism of TMSI-mediated Boc deprotection.
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSI (1.5 - 3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with methanol.
-
Remove volatiles under reduced pressure. The product is often obtained as the hydroiodide salt and can be used directly or neutralized during an aqueous workup.
Protocol 3: Deprotection for Acid-Sensitive Substrates with Oxalyl Chloride / Methanol
This protocol is exceptionally mild and proceeds through a mechanism that does not involve strong acid catalysis, making it ideal for molecules with other acid-labile groups.[7][13]
Mechanism Insight: The proposed mechanism involves the electrophilic character of oxalyl chloride. It is believed to activate the carbamate carbonyl, leading to a cascade that results in fragmentation to the free amine, CO₂, tert-butyl chloride, and carbon monoxide, rather than relying on simple in situ generation of HCl.[7]
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in methanol (approx. 0.1 M).
-
At room temperature, add oxalyl chloride (3.0 equiv) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected free amine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. scribd.com [scribd.com]
- 11. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 13. scispace.com [scispace.com]
Common side reactions during the fluorination of piperidine rings
Welcome to the technical support guide for navigating the complexities of piperidine ring fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. The introduction of fluorine into piperidine scaffolds can dramatically alter physicochemical properties, but the journey is often fraught with challenges ranging from elimination to unexpected rearrangements.[1][2] This guide provides in-depth, mechanism-driven answers to frequently encountered problems.
Section 1: Deoxyfluorination of Hydroxypiperidines (DAST, Deoxo-Fluor, etc.)
Deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are workhorses for converting hydroxyl groups to fluorides.[3][4] However, their potent activity can lead to several side reactions, particularly in sterically hindered or strained systems.
FAQ 1: I'm observing significant elimination to an alkene/enamine instead of my desired fluoropiperidine. What is causing this and how can I fix it?
Answer: This is the most common side reaction and stems from the competition between the desired nucleophilic substitution (Sₙ2) and elimination (E2) pathways.[5][6] After the hydroxyl group is activated by the fluorinating agent, a base (which can be the fluoride ion itself, an amine byproduct, or an added base) can abstract a proton from a carbon adjacent (β-position) to the activated hydroxyl group, leading to a double bond.
Underlying Causes & Mechanistic Insight:
-
Steric Hindrance: If the carbon bearing the hydroxyl group is secondary or tertiary and sterically crowded, the backside attack required for an Sₙ2 reaction is hindered. This makes the E2 pathway, where a proton is abstracted from a less hindered peripheral position, kinetically more favorable.[6]
-
Substrate Conformation: The stereochemical arrangement of the leaving group and adjacent protons is critical. An anti-periplanar arrangement between a β-proton and the activated hydroxyl group creates the ideal geometry for an E2 elimination.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[7] DAST, in particular, has limited thermal stability and can decompose, leading to more aggressive reaction conditions that promote elimination.[8][9]
-
Basicity: The basicity of the reaction medium can promote proton abstraction. While DAST and Deoxo-Fluor are not strongly basic, their byproducts or impurities can be.
Troubleshooting & Solutions:
-
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for conversion (e.g., -78 °C to 0 °C). This will preferentially slow the rate of elimination relative to substitution.
-
Choose a More Stable Reagent: Deoxo-Fluor is more thermally stable than DAST, allowing for a wider and safer operating temperature window with potentially fewer elimination side products.[3][4][8] Newer crystalline reagents like Xtal-Fluor-E may also offer greater selectivity.[3]
-
Control Reagent Stoichiometry: Use the minimum effective amount of the fluorinating agent (typically 1.1-1.5 equivalents). Excess reagent can increase the concentration of basic species and promote side reactions.
-
Solvent Choice: Use non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents can interfere with the reagent and polar aprotic solvents might favor elimination in some cases.
Caption: A logical workflow for troubleshooting fluorination reactions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Hydrated Ketone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common and complex challenges encountered during the characterization of hydrated ketone derivatives, also known as gem-diols. Our goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.
Introduction: The Elusive Nature of gem-Diols
The hydration of a ketone to a gem-diol is a reversible equilibrium that often heavily favors the ketone form.[1][2][3] This inherent instability makes the isolation and characterization of these hydrated species a significant challenge.[1][4] However, in drug discovery and development, understanding this equilibrium is critical, as the hydrated form may have different biological activity, solubility, and stability profiles. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of characterizing these transient molecules.
Factors that favor the formation of the hydrated form include the presence of strong electron-withdrawing groups adjacent to the carbonyl, which destabilize the ketone, and reduced steric hindrance.[1][2][3][5][6]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Equilibrium Watcher
NMR is a powerful tool for studying the ketone-hydrate equilibrium in solution. However, interpreting the spectra can be complex due to the presence of multiple species.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a complex mixture of peaks. How can I confirm the presence of a gem-diol?
A1: The presence of a gem-diol in equilibrium with its corresponding ketone will indeed result in a spectrum showing two distinct sets of signals.
-
Troubleshooting Steps:
-
Identify Key Signals: Look for the characteristic signals of the gem-diol. The protons of the two hydroxyl groups of the gem-diol will appear as a single, often broad, peak. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature. The α-protons adjacent to the newly formed C(OH)₂ group will be shifted upfield compared to the α-protons of the ketone, which are deshielded by the carbonyl group.[7][8]
-
Solvent Effects: The position of the equilibrium can be influenced by the solvent. In protic solvents like D₂O or CD₃OD, you are more likely to observe the hydrate. Running the NMR in an aprotic solvent like DMSO-d₆ or CDCl₃ may shift the equilibrium towards the ketone.
-
Temperature Variation: Acquiring spectra at different temperatures can help distinguish between species in equilibrium. Changes in temperature can shift the equilibrium, leading to changes in the relative integration of the ketone and hydrate signals.
-
¹³C NMR: The most definitive evidence will come from the ¹³C NMR spectrum. The carbonyl carbon of the ketone typically appears in the range of 190-220 ppm.[7][9][10] The corresponding carbon of the gem-diol is a quaternary carbon bonded to two oxygen atoms and will be shifted significantly upfield to around 90-100 ppm.[11][12][13]
-
Q2: I see signals that I suspect are from the gem-diol, but the integration is very low. How can I increase the population of the hydrate for better detection?
A2: Low population of the hydrate is a common issue, as the equilibrium often favors the ketone.[1][5]
-
Experimental Strategies:
-
Solvent Choice: As mentioned, using water (with a D₂O lock) as a co-solvent will, by Le Chatelier's principle, push the equilibrium towards the hydrate.
-
Temperature Control: Cooling the sample can sometimes favor the hydrate form, as the hydration reaction is often exothermic.
-
pH Adjustment: The hydration of ketones can be catalyzed by acid or base.[1][2][14][15] Acquiring spectra at different pH values may reveal a pH at which the hydrate is more populated or the exchange rate is optimal for detection.
-
Q3: The hydroxyl proton signals of my gem-diol are very broad or not visible. Why is this happening and what can I do?
A3: Broadening or disappearance of hydroxyl protons is typically due to chemical exchange with residual water or other exchangeable protons in the sample.
-
Troubleshooting Protocol:
-
Rigorous Drying: Ensure your deuterated solvent is as dry as possible. Use freshly opened ampoules or solvents dried over molecular sieves.
-
Low Temperature NMR: Cooling the sample will slow down the rate of chemical exchange, often resulting in sharper hydroxyl signals.
-
Use of Aprotic Solvents: Solvents like DMSO-d₆ are less likely to engage in rapid proton exchange compared to protic solvents like D₂O or CD₃OD, which can lead to sharper OH peaks.
-
| Species | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (α-protons, ppm) |
| Ketone (C=O) | 190 - 220[7][9][10] | 2.1 - 2.6[7][8] |
| gem-Diol (C(OH)₂) | 90 - 100[11][12][13] | Shifted upfield relative to ketone α-protons |
Section 2: Mass Spectrometry (MS) - A Question of Adducts vs. Hydrates
Mass spectrometry can provide the molecular weight of your compound, but for hydrated ketones, it presents a unique challenge: distinguishing a true gem-diol from a non-covalently bound water adduct.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum shows a peak at [M+18]+. Is this my hydrated ketone?
A1: Not necessarily. While the gem-diol will have a molecular weight 18 units higher than the ketone, observing a peak at [M+18]+, especially with soft ionization techniques like electrospray ionization (ESI), is often due to the formation of a water adduct, [M+H₂O]⁺.[16]
-
Troubleshooting and Verification Workflow:
-
Vary Ionization Source Conditions: Altering parameters like the source temperature or drying gas flow rate can provide clues. Water adducts are often less stable than the protonated gem-diol and may be diminished at higher temperatures or with more vigorous desolvation.
-
Tandem MS (MS/MS): Fragmentation patterns can be highly informative. A water adduct is likely to lose a neutral water molecule (18 Da) very readily. The fragmentation of a true gem-diol may be more complex and could involve other pathways besides the simple loss of water.[17]
-
Correlate with NMR Data: The strongest evidence comes from correlating your MS data with NMR. If NMR data in solution definitively shows the presence of the gem-diol, then the [M+18]+ peak in the MS is more likely to be the hydrated species.[16] Conversely, if NMR shows only the ketone, the [M+18]+ peak is almost certainly a water adduct formed during the ionization process.[16]
-
Caption: Decision workflow for an observed [M+18]+ peak in MS.
Q2: What are the expected fragmentation patterns for a ketone versus its hydrate?
A2: Ketones have characteristic fragmentation patterns, such as α-cleavage and McLafferty rearrangement.[18][19][20]
-
Comparative Fragmentation:
-
Ketone: Expect to see fragments arising from the cleavage of the C-C bond adjacent to the carbonyl, resulting in a stable acylium ion.[19] If a γ-hydrogen is present, the McLafferty rearrangement is a common pathway.[18][19][20]
-
gem-Diol: The fragmentation will be different. You might observe the loss of one or two hydroxyl radicals, or a more complex rearrangement. As mentioned, the most common initial fragmentation is often the loss of a water molecule, which can make it challenging to distinguish from an adduct.
-
Section 3: X-ray Crystallography - The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the existence of a gem-diol and offers detailed structural information.[21][22][23][24][25]
Frequently Asked Questions (FAQs)
Q1: I am struggling to crystallize my compound as the hydrate. What can I do?
A1: Crystallization is often the most challenging step in X-ray diffraction analysis.[24] For hydrates, the challenge is compounded by the inherent instability of the gem-diol.
-
Crystallization Strategies:
-
Solvent Systems: The presence of water is essential. Experiment with co-solvent systems, such as water/alcohol or water/acetonitrile mixtures. The goal is to find a system where the compound has limited solubility, allowing for slow crystal growth.
-
Slow Evaporation: This is a common and effective technique. A solution of the compound in a suitable solvent system is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: This method involves placing a concentrated solution of your compound in a small, open container inside a larger, sealed container with a reservoir of a solvent in which your compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into your compound's solution can induce crystallization.
-
Temperature Control: Experiment with crystallization at different temperatures (e.g., room temperature, 4°C).
-
Q2: My crystal structure shows the gem-diol. What key structural features should I look for?
A2: The crystal structure will provide a wealth of information that confirms the hydrate and explains its stability in the solid state.
-
Key Structural Parameters:
-
O-C-O Bond Angle: For a gem-diol, the carbon atom is sp³ hybridized. The O-C-O bond angle will be close to the tetrahedral angle of 109.5°, though it can vary.[4][12][26]
-
Hydrogen Bonding Network: Pay close attention to the hydrogen bonding interactions. The hydroxyl groups of the gem-diol will act as both hydrogen bond donors and acceptors, often forming an extensive network with neighboring molecules and any co-crystallized water molecules.[4][22][23] This network is a major stabilizing force for the gem-diol in the solid state.[4][12]
-
Caption: Experimental workflow for X-ray crystallographic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Ketones | OpenOChem Learn [learn.openochem.org]
- 8. homework.study.com [homework.study.com]
- 9. Aldehyde - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Hydrate Formation [quimicaorganica.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Ketone [chemistrynotmystery.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. api.pageplace.de [api.pageplace.de]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 26. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: A Guide to Handling tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter stability challenges during the workup and purification of this valuable synthetic intermediate. Our goal is to provide in-depth, scientifically-grounded solutions to prevent decomposition and ensure the integrity of your compound.
The unique structure of this molecule, featuring both a Boc-protecting group and a geminal diol, presents specific handling requirements. The proximity of an electron-withdrawing fluorine atom lends some stability to the gem-diol; however, the entire structure is susceptible to degradation under suboptimal conditions.[1][2][3] This guide addresses the most common issues through a series of frequently asked questions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is decomposing during a standard aqueous workup. What are the likely causes?
Decomposition of this molecule typically proceeds via two main pathways: dehydration of the geminal diol and acid-catalyzed cleavage of the Boc-protecting group.
-
Gem-Diol Dehydration: Geminal diols exist in equilibrium with their corresponding ketone and water.[1][4][5] This equilibrium can be unfavorably shifted by acidic or basic conditions and elevated temperatures, leading to the elimination of a water molecule to form the undesired byproduct, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[2][6][7]
-
Boc-Group Cleavage: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[8][9] Exposure to strong or even moderate acids during the workup (e.g., an acidic quench or wash) can cleave the Boc group, resulting in the unprotected 3-fluoro-4,4-dihydroxypiperidine salt.[10][11]
Often, these issues occur simultaneously if the workup conditions are not carefully controlled.
Q2: I'm observing the formation of a ketone byproduct. How can I prevent this dehydration?
The formation of the 4-oxo derivative is a direct result of gem-diol instability. To prevent this, you must rigorously control the pH and temperature of your workup.
-
Temperature Control is Critical: Perform all steps of the aqueous workup in an ice-water bath (0-5 °C). Use pre-chilled solvents and solutions. Elevated temperatures significantly accelerate the rate of water elimination.[2]
-
Maintain Neutral pH: Use pH-neutral water (pH 6.5-7.5) for all washes. If you must neutralize a preceding reaction, use a cold, dilute solution of a weak base like sodium bicarbonate, followed immediately by a wash with cold, neutral water. Avoid both strong acids and strong bases.
-
Minimize Time in Solution: The longer the compound is in an aqueous solution, the greater the opportunity for dehydration. Process your extractions and washes as quickly and efficiently as possible.
-
Drying Agent Selection: Use a neutral drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid acidic drying agents.
Q3: My NMR analysis shows a partial or complete loss of the Boc group. What went wrong?
Loss of the Boc group is almost always due to exposure to acidic conditions.[8][10]
-
Review Your Quench/Wash Steps: The most common error is quenching the reaction with an acidic solution (e.g., dilute HCl, NH₄Cl) or washing the organic layer with an acidic solution. Even a brief exposure can initiate deprotection.
-
Carryover from Reaction: If your reaction was run under acidic conditions, ensure it is fully neutralized before beginning the workup. A gentle wash with a cold, dilute bicarbonate solution is often the best approach.
-
Acidic Chromatography Media: Standard silica gel is inherently acidic and can cause Boc-cleavage during purification. This is a critical consideration addressed in Q5.
Q4: What are the recommended best practices for solvent removal and final isolation?
Heat is the primary enemy during isolation.
-
Rotary Evaporation: Concentrate your dried organic extracts using a rotary evaporator with the water bath temperature set no higher than 30 °C. High temperatures will promote dehydration of the gem-diol.
-
Azeotropic Drying: If residual water is a concern, it can be removed azeotropically with a solvent like toluene. However, this must be done under reduced pressure to keep the temperature low.
-
Final Product Drying: Dry the isolated solid under high vacuum at ambient temperature. Do not use a heated drying oven.
Q5: Are there special considerations for purifying this compound by flash chromatography?
Yes, standard flash chromatography on silica gel is a major potential failure point. The acidic nature of silica can simultaneously catalyze both Boc-group cleavage and gem-diol dehydration.
-
Choice of Stationary Phase:
-
Neutralized Silica: The most accessible approach is to use neutralized silica gel. This can be prepared by flushing the packed column with an eluent containing 0.5-1% triethylamine (Et₃N), followed by re-equilibration with the starting mobile phase to remove the excess amine.
-
Alternative Phases: For particularly sensitive applications, consider less acidic stationary phases such as Diol or Cyano-functionalized silica, which minimize unwanted on-column reactions.[12]
-
-
Mobile Phase Selection: Avoid acidic additives in your eluent (e.g., acetic acid, formic acid). A standard neutral mobile phase system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol is typically suitable.
-
Minimize Residence Time: Do not let the compound sit on the column for an extended period. Load the sample and begin elution immediately.
Troubleshooting Summary
| Observed Problem | Likely Cause(s) | Primary Solution(s) |
| Ketone Formation | High Temperature, Non-neutral pH (Acid or Base) | Perform workup at 0-5 °C. Use pH 6.5-7.5 water for washes. |
| Loss of Boc Group | Exposure to Acid | Avoid acidic reagents/washes. Use neutralized silica for chromatography. |
| Low Overall Yield | Combination of the above issues | Implement all recommendations: low temperature, neutral pH, rapid processing. |
| Smearing on TLC/Column | On-column decomposition | Use neutralized silica or an alternative stationary phase (e.g., Diol). |
Validated Experimental Protocols
Protocol 1: Recommended Gentle Aqueous Workup
This protocol is designed to minimize both dehydration and deprotection.
-
Cooling: Cool the completed reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching (if necessary): Slowly add pre-chilled, deionized water to quench the reaction. If neutralization is required, use a pre-chilled, dilute (5%) aqueous solution of NaHCO₃. Monitor the pH to ensure it does not exceed ~8.
-
Extraction: Extract the aqueous layer with a pre-chilled organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
1x with pre-chilled, deionized water (pH ~7).
-
1x with pre-chilled brine.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate via rotary evaporation at a bath temperature ≤30 °C .
-
Isolation: Dry the resulting solid under high vacuum at room temperature until a constant weight is achieved.
Protocol 2: Purification by Flash Chromatography on Neutralized Silica Gel
This method prevents on-column degradation.
-
Column Packing: Dry pack or wet pack a silica gel column as you normally would.
-
Neutralization: Flush the packed column with 3-5 column volumes of your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane) containing 1% triethylamine (Et₃N).
-
Re-equilibration: Flush the column with 5-10 column volumes of the mobile phase without triethylamine. This removes excess amine while leaving the silica surface deactivated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column. Alternatively, perform a solid-load by adsorbing the crude material onto a small amount of neutral silica.
-
Elution: Run the chromatography as usual, collecting fractions and monitoring by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a bath temperature ≤30 °C .
By adhering to these guidelines, researchers can significantly improve the yield and purity of this compound, ensuring the successful progression of their synthetic endeavors.
References
- 1. Geminal diol - Wikipedia [en.wikipedia.org]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. teledynelabs.com [teledynelabs.com]
Technical Support Center: Refining Purification Methods for Polar Fluorinated Amine Compounds
Introduction: The Purification Challenge of Polar Fluorinated Amines
Welcome to the technical support center for the purification of polar fluorinated amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of molecules. Polar fluorinated amines are prevalent in modern pharmaceuticals and agrochemicals, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the very properties that make them desirable also render them notoriously difficult to purify.
The introduction of fluorine, the most electronegative element, significantly alters a molecule's physicochemical properties.[1][3] It can drastically lower the basicity (pKa) of a nearby amine group through a strong electron-withdrawing inductive effect.[4][5] This altered basicity, combined with the inherent polarity of the amine functional group, creates a molecule with complex and often frustrating chromatographic behavior. These compounds can exhibit poor retention on reversed-phase media, strong, tailing interactions with normal-phase silica, and challenging solubility profiles.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the causality behind our recommended experimental choices, empowering you to develop robust and efficient purification workflows.
Purification Strategy Selection: Where Do I Start?
Choosing the correct initial purification technique is the most critical step. A poor initial choice can lead to low recovery, wasted time, and sample degradation. The following decision tree provides a logical starting point based on key compound properties.
Caption: Decision tree for initial purification strategy.
Troubleshooting Guide: Chromatographic Methods
Chromatography is the workhorse of purification. However, polar fluorinated amines often defy conventional approaches. This section addresses the most common problems encountered.
Frequently Asked Questions (FAQs): Reversed-Phase HPLC
Question 1: My polar fluorinated amine shows little to no retention on my C18 column and elutes in the solvent front. How can I fix this?
Answer: This is a classic problem where the analyte is too polar to interact with the hydrophobic stationary phase.
-
Causality: The polar amine group and potentially other hydrophilic functionalities dominate the molecule's character, preventing the hydrophobic interactions required for retention on a C18 column.
-
Solutions:
-
Increase Mobile Phase pH: For basic amines, increasing the mobile phase pH by at least 2 units above the compound's pKa will suppress its ionization, rendering it more neutral and less polar.[6] This increases its hydrophobicity and retention on the RP column. Caution: Ensure your column is stable at higher pH; many silica-based columns degrade above pH 8. Hybrid-silica columns (e.g., Waters XTerra) offer extended pH stability.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the surface.[7] This allows for better "wetting" with highly aqueous mobile phases and provides an alternative retention mechanism (dipole-dipole interactions), which can significantly improve the retention of polar analytes.[7]
-
Switch to an Alternative Technique: If the compound is extremely polar, RP-HPLC may not be the best choice. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution.[7][8][9]
-
Question 2: I'm seeing severe peak tailing for my amine compound, even with a modern, end-capped C18 column. What's happening?
Answer: Peak tailing for amines is typically caused by secondary interactions with the stationary phase.
-
Causality: Even on high-quality columns, residual, acidic silanol groups (-Si-OH) exist on the silica surface. The basic amine can interact with these sites via strong ionic forces, leading to a secondary, undesirable retention mechanism that causes tailing.
-
Solutions:
-
Lower Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 units below the analyte's pKa ensures the amine is fully protonated (R-NH3+).[7] Simultaneously, a low pH (e.g., 2.5-3.5) can suppress the ionization of the surface silanols, minimizing these strong ionic interactions.
-
Use a Mobile Phase Additive: Small amounts of an acid, like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.05-0.1%), are commonly used. TFA acts as an ion-pairing agent and masks silanol interactions effectively but can be difficult to remove from the final product and may cause ion suppression in mass spectrometry. Formic acid is more MS-friendly and often sufficient to improve peak shape.
-
| Problem | Primary Cause | Recommended Solution(s) | Scientific Rationale |
| No Retention (RP-HPLC) | Analyte is too polar for hydrophobic stationary phase. | Increase mobile phase pH; Use a polar-embedded column; Switch to HILIC. | Suppressing ionization increases hydrophobicity; specialized columns offer alternative retention mechanisms. |
| Peak Tailing | Secondary ionic interactions with residual silanols. | Lower mobile phase pH; Add acid modifier (TFA, Formic Acid). | Protonating the amine and suppressing silanol ionization minimizes unwanted ionic interactions. |
| Poor Recovery | Irreversible adsorption to the stationary phase. | Switch to HILIC or SFC; Deactivate silica (Normal Phase). | HILIC and SFC offer more compatible retention mechanisms for highly polar compounds. |
| Co-elution with Impurities | Insufficient selectivity under current conditions. | Change organic modifier (ACN vs. MeOH); Change stationary phase (e.g., C18 to Phenyl-Hexyl). | Different solvents and stationary phases alter the nature of the interactions, changing selectivity and resolving co-eluting peaks.[7] |
Table 1: Common Chromatographic Problems & Solutions for Polar Fluorinated Amines.
Frequently Asked Questions (FAQs): HILIC & SFC
Question 3: When should I choose HILIC over Reversed-Phase for my purification?
Answer: HILIC is the go-to technique when your compound is too polar for good retention in reversed-phase.[8][9][10][11]
-
Causality: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase consisting of a high concentration of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[12] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. The elution is typically achieved by increasing the concentration of the aqueous component (the strong solvent).[8][12]
-
Key Advantages for Polar Amines:
-
Excellent Retention: Provides robust retention for compounds that elute in the void volume of RP-HPLC.
-
Orthogonal Selectivity: Often separates impurities that co-elute in reversed-phase.
-
MS-Friendly: The high organic content of the mobile phase is beneficial for ESI-MS sensitivity.
-
Question 4: My peak shape is still poor in HILIC. What should I adjust?
Answer: Peak shape issues in HILIC often relate to the mobile phase buffer and sample solvent.
-
Causality: Just like in normal-phase, secondary interactions with the polar stationary phase can cause tailing. The choice of buffer and its concentration are critical for controlling the surface chemistry.[13][14]
-
Solutions:
-
Optimize Buffer: Use a buffer like ammonium formate or ammonium acetate. Increasing the buffer concentration (e.g., from 10 mM to 20 or 30 mM) can help mask active sites on the stationary phase and improve peak shape.[14]
-
Adjust pH: The mobile phase pH affects the charge state of both the analyte and the stationary phase (silanols are acidic), influencing retention and peak shape.[12][15] Controlling the pH with a buffer is crucial for reproducibility.[13]
-
Match Sample Solvent: Dissolve your sample in the initial mobile phase conditions (high organic).[14] Injecting in a solvent that is much stronger (i.e., more aqueous) than the mobile phase will cause severe peak distortion.[14]
-
Question 5: When is Supercritical Fluid Chromatography (SFC) a better choice?
Answer: SFC is an excellent "green" alternative that offers high throughput and unique selectivity, especially for chiral separations and thermally labile compounds.[7][16][17]
-
Causality: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[17] An organic co-solvent (modifier), typically methanol, is added to control elution strength. SFC is fundamentally a normal-phase technique.
-
Key Advantages:
Troubleshooting Guide: Crystallization & Extraction
Question 6: I am unable to crystallize my purified fluorinated amine; it keeps "oiling out." What can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This is common for compounds with low melting points or when the solution is too concentrated.
-
Causality: Fluorine atoms can participate in various intermolecular interactions, including hydrogen bonds (N-H···F) and dipole-dipole interactions, which influence crystal packing.[18][19][20] Impurities can disrupt the formation of an ordered crystal lattice.
-
Solutions:
-
Change the Solvent System: Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" anti-solvent (in which it is insoluble) until the solution becomes faintly turbid.[21] Warming gently to redissolve and then cooling slowly can promote crystal growth over oiling.
-
Use a More Dilute Solution: Oiling out is often a sign of supersaturation. Try crystallizing from a more dilute solution over a longer period.[21]
-
Trituration: Add a solvent in which the oil is insoluble (but impurities might be soluble). Stirring or sonicating the oil in this solvent can sometimes induce solidification.[21]
-
Consider In-situ Cryo-crystallization: For compounds that are liquids or low-melting solids at room temperature, this technique involves growing a crystal directly from the liquid phase at low temperatures.[18][19]
-
Question 7: How can I use Liquid-Liquid Extraction (LLE) to perform a bulk cleanup of my basic fluorinated amine from a reaction mixture containing neutral organic impurities?
Answer: Acid-base LLE is a powerful technique for separating ionizable compounds from neutral ones.[22]
-
Causality: The solubility of an amine is highly dependent on its protonation state, which is controlled by the pH of the aqueous phase.[23][24] The protonated, charged form (R-NH3+) is soluble in water, while the neutral, free-base form (R-NH2) is soluble in organic solvents.[22][23]
-
Workflow: See the diagram and protocol below for a step-by-step guide.
Caption: Workflow for acid-base liquid-liquid extraction.
Detailed Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Fluorinated Amine
This protocol provides a starting point for developing a HILIC purification method.
-
Column Selection: Start with a bare silica or an amide-phase HILIC column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: Linear gradient from 95% B to 50% B
-
15-17 min: Hold at 50% B
-
17-18 min: Return to 95% B
-
18-25 min: Re-equilibrate at 95% B
-
-
-
Sample Preparation: Dissolve the sample at ~1 mg/mL in a solvent that matches the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) or as close as possible to ensure solubility.[14]
-
Detection: Use UV-Vis at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry.
-
Optimization:
-
If retention is too low, use a more polar stationary phase (e.g., zwitterionic).
-
If peak shape is poor, increase the buffer concentration in Mobile Phase A to 20 or 30 mM.[14]
-
Adjust the gradient slope to improve the resolution of closely eluting impurities.
-
Protocol 2: Acid-Base Liquid-Liquid Extraction
This protocol details the steps for separating a basic amine from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Separation 1: Drain the lower aqueous layer (containing your protonated amine salt) into a clean flask. The upper organic layer (containing neutral impurities) can be discarded.
-
Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO3) while stirring until the pH is confirmed to be >10 using pH paper or a meter. This deprotonates your amine, converting it back to the organic-soluble free base.
-
Organic Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Shake and allow the layers to separate.
-
Separation 2: Drain the lower aqueous layer and discard it. Collect the organic layer containing your purified free base amine. For maximum yield, re-extract the aqueous layer with two more portions of fresh organic solvent and combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. biotage.com [biotage.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. reddit.com [reddit.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 23. Video: Extraction: Effects of pH [jove.com]
- 24. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Analogues for Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. A key strategy to refine these properties and enhance therapeutic potential is the selective incorporation of fluorine. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated piperidine analogues, offering insights into the causal effects of fluorination on molecular behavior and outlining validated experimental protocols for their evaluation.
The Strategic Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into a piperidine ring instigates profound, albeit predictable, changes in a molecule's fundamental properties. Understanding these shifts is paramount for rational drug design.[1]
Basicity (pKa): A Predictable Attenuation
The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the piperidine nitrogen. This effect is additive and diminishes with increasing topological distance between the fluorine atom(s) and the nitrogen.[2][3] For instance, the pKa of piperidine is approximately 11.2, while 3-fluoropiperidine exhibits a pKa of 9.8, and 3,3-difluoropiperidine drops further to 7.8.
This modulation of basicity is a critical design element. A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes, mitigating lysosomal trapping and potentially improving drug distribution. Furthermore, altering the ionization state at physiological pH (typically 7.4) directly impacts target engagement, solubility, and membrane permeability.[4][5][6]
Lipophilicity (LogP/LogD): A Context-Dependent Shift
The effect of fluorination on lipophilicity is more nuanced than its effect on pKa. While the trifluoromethyl group (CF3) is strongly lipophilic, the substitution of a single hydrogen atom with fluorine can either increase or decrease lipophilicity (measured as LogP or LogD).[7][8] This variability depends on the molecular environment, particularly the number and orientation of vicinal C-H bonds.[7][9]
In many cases, fluorination can increase lipophilicity due to the hydrophobic nature of the C-F bond.[10] However, the substantial decrease in pKa can lead to a higher proportion of the charged, more water-soluble species at neutral pH. This can result in fluorinated derivatives having similar or even higher apparent lipophilicity (LogD at pH 7.4) than their non-fluorinated parents.[2][3]
Metabolic Stability: Blocking Sites of Oxidation
One of the most powerful applications of fluorination is to enhance metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP).[4]
Strategically placing a fluorine atom at a "metabolic soft spot"—a position on the molecule susceptible to oxidative metabolism—can effectively block this pathway, prolonging the drug's half-life and improving its pharmacokinetic profile.[6][11] For example, the fluorinated substituent in the diabetes drug Empagliflozin improves its metabolic stability by preventing oxidative hydroxylation, which is crucial for its once-daily oral dosing.[11]
Conformation: The Axial Preference
Fluorine substitution can significantly influence the conformational preference of the piperidine ring.[4][5] Contrary to the typical preference for equatorial substituents to minimize steric hindrance, fluorinated piperidines often favor a conformation where the fluorine atom occupies an axial position.[4][5][12] This "axial-F preference" is attributed to a combination of stabilizing electronic interactions, including hyperconjugation (electron donation from anti-periplanar C-H bonds into the C-F σ* orbital) and electrostatic charge-dipole interactions.[4][5][13]
This conformational rigidity can be a powerful tool for pre-organizing a ligand into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[11] The solvent polarity also plays a major role, with more polar solvents often increasing the stability of the axial conformer.[4][5]
Comparative Data Summary
The following table summarizes the typical effects of fluorination on the key physicochemical properties of piperidine analogues.
| Property | Non-Fluorinated Piperidine | Fluorinated Piperidine | Rationale for Change |
| pKa | ~11.2 | 7.5 - 10.0 | Strong inductive electron-withdrawal by fluorine reduces the basicity of the nitrogen.[2] |
| LogD (pH 7.4) | Variable | Can increase or decrease | Complex interplay between increased intrinsic lipophilicity and decreased pKa.[2][3] |
| Metabolic Half-life | Substrate-dependent | Often significantly increased | C-F bond strength blocks sites of CYP-mediated oxidation.[4][5][11] |
| Conformation | Equatorial preference for substituents | Axial preference for fluorine is common | Stabilizing hyperconjugative and electrostatic interactions.[4][5][12] |
Experimental Protocols for Comparative Analysis
To ensure trustworthy and reproducible data, the following standardized protocols are recommended for the comparative evaluation of fluorinated and non-fluorinated piperidine analogues.
Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the systematic evaluation and comparison of piperidine analogues.
Caption: Workflow for comparing piperidine analogues.
Protocol 1: pKa Determination by Potentiometric Titration
This protocol provides a highly accurate method for determining the acid dissociation constant (pKa).[14]
Causality: Potentiometric titration is chosen for its precision. It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the analyte is half-neutralized, which corresponds to its pKa.[15]
Methodology:
-
Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[16][17]
-
Sample Preparation: Prepare a 1 mM solution of the piperidine analogue in water or a suitable co-solvent.[16][17] To maintain constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[16][17]
-
Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[16] Immerse the calibrated pH electrode into the solution.
-
Titration: For piperidine bases, make the solution acidic (pH ~2) with 0.1 M HCl.[17] Titrate the solution by adding small, precise increments of 0.1 M NaOH.[17] Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[16]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is identified as the inflection point of the titration curve.[16][17]
Caption: Fluorine's inductive effect lowers pKa.
Protocol 2: LogD Determination by Reverse-Phase HPLC
This high-throughput method provides a reliable estimation of the distribution coefficient (LogD) at a specific pH, typically 7.4.
Causality: This method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity. The stationary phase mimics a hydrophobic environment (like octanol), and the mobile phase is aqueous. More lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. This provides a rapid and resource-efficient alternative to the traditional shake-flask method.[18][19][20]
Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile).[18][21]
-
Calibration: Prepare a set of standard compounds with known LogP/LogD values that span the expected range of the test compounds. Run the standards using a gradient elution method (e.g., 5-95% acetonitrile over 10 minutes).
-
Calibration Curve: Plot the retention time of the standards against their known LogD values to generate a calibration curve.
-
Sample Analysis: Prepare 0.25 mM solutions of the piperidine analogues in a 50:50 acetonitrile/water mixture.[18] Inject the samples onto the HPLC system using the same method as the standards.
-
Data Analysis: Determine the retention time for each analogue and use the calibration curve to calculate its LogD value.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[22][23]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially CYPs.[22] By incubating a compound with microsomes and a necessary cofactor (NADPH), we can simulate Phase I metabolism and measure the rate at which the parent compound is depleted.[22][24]
Methodology:
-
Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Prepare a working stock of 3 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[24]
-
Cofactor: Prepare an NADPH regenerating system solution containing NADPH, magnesium chloride, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[25]
-
Test Compound: Prepare a 1 µM solution of the piperidine analogue in the phosphate buffer.[24]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final microsomal protein concentration should be around 0.5 mg/mL.[22]
-
Incubate at 37°C with gentle shaking.
-
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[22][24]
-
Quenching: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.[24][25]
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[24]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[25]
Caption: Metabolic stability assay workflow.
Conclusion: A Strategic Imperative
The comparative analysis of fluorinated and non-fluorinated piperidine analogues reveals the profound and multifaceted influence of this single-atom substitution. Fluorination is not merely an act of bioisosteric replacement but a strategic tool to rationally modulate pKa, lipophilicity, metabolic stability, and conformation. By lowering basicity, blocking metabolic soft spots, and enforcing bioactive conformations, medicinal chemists can overcome common liabilities in drug discovery, leading to compounds with superior pharmacokinetic profiles and enhanced therapeutic efficacy.[1][26][27] The systematic application of the validated protocols described herein provides the robust, comparative data necessary to make informed decisions and accelerate the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eurekaselect.com [eurekaselect.com]
- 21. researchgate.net [researchgate.net]
- 22. One moment, please... [mttlab.eu]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. mercell.com [mercell.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Fluoropiperidine: A Comparative Guide to Enhancing Biological Activity
For researchers, scientists, and professionals in drug development, the quest for novel chemical entities with optimized pharmacological profiles is a perpetual challenge. The strategic introduction of fluorine into drug candidates has emerged as a powerful tool to modulate key physicochemical and biological properties, including metabolic stability, pKa, and binding affinity. Among the various fluorinated scaffolds, the 3-fluoropiperidine moiety has garnered significant attention due to its unique conformational properties and profound impact on biological activity.
This guide provides an in-depth comparison of the biological activity of compounds containing the 3-fluoropiperidine scaffold against their non-fluorinated counterparts and other analogs. We will delve into specific case studies across different target classes, supported by experimental data, to elucidate the nuanced effects of this versatile building block.
The Fluorine Advantage: More Than Just a Hydrogen Mimic
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of beneficial properties to a molecule. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing a compound's ionization state at physiological pH and thereby affecting its target engagement, solubility, and membrane permeability.[2][3]
A particularly fascinating aspect of incorporating fluorine into a piperidine ring is its influence on the ring's conformation. The 3-fluoropiperidine ring often exhibits a preference for a conformation where the fluorine atom occupies an axial position, a phenomenon driven by stabilizing hyperconjugation and charge-dipole interactions.[4][5][6][7] This conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.
Case Study 1: Kinesin Spindle Protein (KSP) Inhibition in Oncology
The Kinesin Spindle Protein (KSP) is a crucial motor protein involved in the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer therapy.[8] The clinical candidate MK-0731 (Lanesplicept) is a potent allosteric inhibitor of KSP that features a 3-fluoropiperidine moiety.[9][10]
The development of MK-0731 provides a compelling example of how the strategic incorporation of 3-fluoropiperidine can overcome significant drug development hurdles. An earlier analog in the series was found to be a substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of multidrug resistance in cancer.[10] Additionally, it exhibited off-target activity on the hERG channel, posing a risk for cardiac toxicity.
The introduction of a fluorine atom at the 3-position of the piperidine ring in an axial orientation led to a significant improvement in the compound's profile. This modification modulated the pKa of the piperidine nitrogen to an optimal range (pKa of 7.6), which reduced Pgp efflux and minimized hERG channel binding.[9][10] The result was a potent and selective KSP inhibitor with an IC50 of 2.2 nM.[9][11]
Comparative Biological Activity: KSP Inhibitors
| Compound | Key Structural Feature | KSP IC50 (nM) | Key Advantages of Fluorination |
| MK-0731 | 3-Fluoropiperidine | 2.2 | Reduced Pgp efflux, minimized hERG liability, optimized pKa (7.6)[9][10] |
| Precursor Analog | Non-fluorinated piperidine | Potent (exact value not disclosed) | N/A |
Experimental Protocol: KSP Inhibition Assay
A common method to determine the inhibitory activity of compounds against KSP is a malachite green-based ATPase assay, which measures the release of inorganic phosphate (Pi) from ATP hydrolysis by the KSP motor domain.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Dilute recombinant human KSP motor domain in the reaction buffer.
-
Prepare a solution of paclitaxel-stabilized microtubules.
-
Prepare a range of concentrations of the test compound (e.g., MK-0731) in DMSO.
-
Prepare an ATP solution in the reaction buffer.
-
Prepare the Malachite Green reagent.
-
-
Assay Procedure:
-
In a 96-well plate, add the KSP enzyme, microtubules, and test compound.
-
Incubate for a short period to allow for compound binding.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a set time (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Case Study 2: CGRP Receptor Antagonism for Migraine Treatment
The rationale for incorporating the 3-fluoropiperidine likely stems from its ability to induce a favorable conformation for binding to the CGRP receptor and to fine-tune the basicity of the adjacent amino group, which can be critical for receptor interaction.
Experimental Protocol: CGRP Receptor Binding Assay
The affinity of a compound for the CGRP receptor is typically determined through a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human CGRP receptor (e.g., SK-N-MC cells or transfected HEK293 cells).
-
Harvest the cells and homogenize them in a buffer to prepare cell membranes.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP), and a range of concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CGRP ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a filter mat.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Case Study 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[15] While direct comparative studies of 3-fluoropiperidine-containing DPP-4 inhibitors versus their non-fluorinated analogs are not extensively detailed in the provided search results, the general principles of fluorine incorporation are highly relevant to this class of drugs. Many DPP-4 inhibitors contain a primary or secondary amine that interacts with the active site of the enzyme. The introduction of a fluorine atom on a piperidine ring can modulate the pKa of this amine, potentially optimizing its interaction with key residues in the DPP-4 active site and improving potency and selectivity.[16][17]
Experimental Protocol: DPP-4 Inhibition Assay
The inhibitory activity of compounds against DPP-4 can be assessed using a fluorometric assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Dilute recombinant human DPP-4 enzyme in the reaction buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin).
-
Prepare a range of concentrations of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the DPP-4 enzyme and the test compound.
-
Incubate for a brief period to allow for inhibitor binding.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[4][5][18]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Case Study 4: Voltage-gated Sodium Channel (Nav1.7) Modulation for Pain Management
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[19] The development of selective Nav1.7 inhibitors has been a major focus in pain research. While specific examples directly comparing a 3-fluoropiperidine compound with its non-fluorinated analog were not found in the search results, the literature on Nav1.7 inhibitors containing aryl sulfonamides often incorporates piperidine or related basic moieties.[20] The principles of using fluorine to modulate the pKa and conformational properties of the piperidine ring are applicable here to enhance selectivity and potency for the Nav1.7 channel over other sodium channel subtypes, which is a critical challenge in this area.[6][8]
Experimental Protocol: Nav1.7 Inhibition Assay (Electrophysiology)
The most direct way to measure the inhibitory effect of a compound on Nav1.7 is through whole-cell patch-clamp electrophysiology on cells stably expressing the channel.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293) stably expressing the human Nav1.7 channel.
-
Culture the cells under standard conditions.
-
-
Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit Nav1.7 currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that activates the channels (e.g., -10 mV).
-
Record the baseline Nav1.7 current.
-
Perfuse the cell with a solution containing the test compound at various concentrations.
-
Record the Nav1.7 current in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Generate a dose-response curve and calculate the IC50 value.
-
Investigate state-dependence by varying the holding potential or using pulse trains to assess inhibition of the resting, open, and inactivated states of the channel.[21]
-
Visualizing Key Concepts
Diagram 1: Conformational Preference of 3-Fluoropiperidine
Caption: Conformational equilibrium of 3-fluoropiperidine.
Diagram 2: General Workflow for In Vitro Biological Activity Assessment
Caption: A generalized workflow for comparing biological activity.
Conclusion
The incorporation of a 3-fluoropiperidine moiety is a sophisticated and highly effective strategy in modern drug discovery. As demonstrated through the case studies of KSP inhibitors and the highlighted potential in CGRP receptor antagonists, DPP-4 inhibitors, and Nav1.7 modulators, this seemingly simple structural modification can profoundly influence a compound's biological activity. The benefits are multifaceted, ranging from enhancing metabolic stability and modulating pKa to enforcing a bioactive conformation. The provided experimental protocols offer a practical guide for researchers to assess the impact of such modifications in their own drug discovery programs. A thorough understanding of the principles and applications of 3-fluoropiperidine-containing compounds will undoubtedly continue to fuel the development of safer and more effective medicines.
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 13. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative review of dipeptidyl peptidase-4 inhibitors and sulphonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 19. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Fluorination of Piperidine Scaffolds: A Comparative Analysis of Modern Reagents
Abstract: The introduction of fluorine into piperidine scaffolds is a paramount strategy in modern drug discovery, offering the ability to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the selective and efficient fluorination of these saturated heterocycles presents considerable synthetic challenges.[3][4] This guide provides an in-depth comparison of alternative reagents for the fluorination of piperidine scaffolds, moving beyond classical methods to focus on modern, selective, and user-friendly alternatives. We will delve into the mechanistic nuances of electrophilic and nucleophilic fluorinating agents, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal reagent for their specific application.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2][4][5] Its three-dimensional structure and basic nitrogen atom are key features for molecular recognition and favorable pharmacokinetic profiles. The strategic incorporation of fluorine, the most electronegative element, can profoundly influence a molecule's properties.[6] For instance, a C-F bond can block sites of metabolism, modulate the pKa of a nearby nitrogen atom to reduce off-target hERG liability, and introduce favorable conformational constraints.[7][8] Given these advantages, the development of robust and selective fluorination methods is of critical importance to drug development professionals.[2][9]
The Challenge: Selectivity in Piperidine Fluorination
Direct fluorination of piperidine scaffolds is often complicated by the presence of multiple reactive C-H bonds and the potential for side reactions. Traditional methods can lack selectivity and often require harsh conditions, limiting their applicability to complex molecules.[3][4] The emergence of modern fluorinating reagents has provided chemists with a more refined toolkit to address these challenges, enabling late-stage functionalization of intricate molecular architectures.[10][11]
A Comparative Analysis of Modern Fluorinating Reagents
The choice of a fluorinating reagent is dictated by the desired position of the fluorine atom, the substrate's functional group tolerance, and the desired mechanism of action (electrophilic, nucleophilic, or radical).
Electrophilic Fluorinating Agents: The "F+" Donors
Electrophilic fluorinating agents deliver a formal "F+" equivalent to an electron-rich center.[12][13] They are particularly useful for the fluorination of enolates, enamines, and electron-rich aromatic systems.
Selectfluor® (F-TEDA-BF4): The Workhorse Reagent
Selectfluor® is a highly reactive, stable, and commercially available electrophilic fluorinating agent.[14][15] It is an N-F reagent that is safer and easier to handle than hazardous alternatives like molecular fluorine.[15]
-
Mechanism of Action: The precise mechanism of Selectfluor® can be complex and substrate-dependent, potentially involving a single-electron transfer (SET) pathway or a direct SN2 attack on the fluorine atom.[14] For piperidine derivatives, it can be used to fluorinate enamines or enolates generated in situ.[16][17]
-
Advantages: High reactivity, bench-top stability, and broad commercial availability.
-
Limitations: Can act as a strong oxidant, leading to side reactions in sensitive substrates.[10][14] Its reactivity can sometimes be difficult to control, leading to a lack of selectivity.
N-Fluorobenzenesulfonimide (NFSI): A Milder Alternative
NFSI is another widely used N-F electrophilic fluorinating agent. It is generally considered milder than Selectfluor®, offering a different reactivity profile.[12]
-
Mechanism of Action: Similar to Selectfluor®, NFSI acts as an electrophilic fluorine source. It is often employed in transition metal-catalyzed C-H fluorination reactions.[1][18]
-
Advantages: Milder than Selectfluor®, often providing better chemoselectivity. Soluble in a variety of organic solvents.[13]
-
Limitations: Can be less reactive than Selectfluor®, requiring harsher conditions or catalysis for certain transformations.
dot
Caption: General mechanism for electrophilic fluorination of piperidines.
Nucleophilic Deoxyfluorination Reagents: Replacing Hydroxyls with Fluorine
Deoxyfluorination, the conversion of an alcohol to a fluoride, is a powerful strategy for introducing fluorine into a molecule. This is typically achieved with nucleophilic fluorinating reagents that activate the hydroxyl group and deliver a fluoride ion.
DAST and Deoxo-Fluor®: The Classical (but problematic) Choices
Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, have been the go-to reagents for deoxyfluorination for decades.[19]
-
Mechanism of Action: These reagents react with an alcohol to form a fluorosulfite intermediate, which then undergoes an SN2 displacement by fluoride.
-
Advantages: Broad substrate scope.
-
Limitations: DAST is thermally unstable and can decompose violently.[20][21] Both reagents often lead to elimination byproducts, complicating purification.[19][20] Their functional group tolerance can be limited.[19]
PyFluor: A Modern, Selective, and Safer Alternative
PyFluor (2-pyridinesulfonyl fluoride) has emerged as a superior alternative to DAST and Deoxo-Fluor®.[22][23] It is a thermally stable, low-cost, and highly selective deoxyfluorination reagent.[20][21]
-
Mechanism of Action: PyFluor requires a base to activate the alcohol. The resulting pyridyl-2-sulfonate is an excellent leaving group, which is then displaced by fluoride delivered from the reaction of PyFluor with the base.
-
Advantages: Excellent thermal stability and safety profile. High selectivity for fluorination over elimination.[20][22] Tolerates a wide range of functional groups, including basic amines.[22]
-
Limitations: Requires a stoichiometric amount of a strong, non-nucleophilic base.
PhenoFluor™ and AlkylFluor™: For Late-Stage Functionalization
Developed by the Ritter group, PhenoFluor™ and AlkylFluor™ are powerful reagents for the deoxyfluorination of phenols and alcohols, respectively.[19][24] They are particularly well-suited for late-stage fluorination of complex molecules.
-
Mechanism of Action: These reagents operate through a unique mechanism that avoids the formation of carbocationic intermediates, thus minimizing side reactions.
-
Advantages: Exceptional functional group tolerance.[19] Can be used for the regioselective fluorination of highly functionalized molecules. PhenoFluorMix, a solid formulation, is air- and moisture-stable.[25]
-
Limitations: Can be more expensive than other reagents.
dot
Caption: General mechanism for deoxyfluorination of piperidinols.
Nucleophilic Fluoride Sources: The "F-" Donors
These reagents provide a source of nucleophilic fluoride for SN2 or SNAr reactions.
TBAF and other Fluoride Salts:
Tetrabutylammonium fluoride (TBAF) and other alkali metal fluorides (KF, CsF) are common sources of nucleophilic fluoride.[26]
-
Mechanism of Action: Direct displacement of a suitable leaving group (e.g., tosylate, mesylate, halide) by the fluoride anion.
-
Advantages: Inexpensive and readily available.
-
Limitations: The reactivity of fluoride salts is highly dependent on the solvent and counterion. Anhydrous conditions are often required.[26] The basicity of fluoride can lead to elimination side reactions.
DMPU/HF: A Reagent for Fluoro-Prins Cyclizations
The complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (HF) has been shown to be an effective nucleophilic fluorinating reagent for the synthesis of 4-fluoropiperidines via a fluoro-Prins reaction.[27][28]
-
Mechanism of Action: This reagent participates in a cyclization reaction of a homoallylic amine with an aldehyde, where the fluoride acts as the nucleophile to trap the resulting carbocation.
-
Advantages: Provides higher yields and diastereoselectivity compared to older reagents like pyridine/HF.[27][28]
-
Limitations: The use of HF requires special handling precautions. The substrate scope is specific to the fluoro-Prins reaction.
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative data for the fluorination of a model piperidine substrate with various reagents.
| Reagent | Substrate | Product | Yield (%) | Diastereomeric Ratio | Conditions | Reference |
| PyFluor | 4-Hydroxypiperidine derivative | 4-Fluoropiperidine derivative | 85 | N/A | DBU, Toluene, rt | |
| DAST | 4-Hydroxypiperidine derivative | 4-Fluoropiperidine derivative | 60 | N/A | CH2Cl2, -78 °C to rt | [19] |
| Selectfluor® | Piperidine enamine derivative | α-Fluoropiperidine derivative | 75 | 1:1 | MeCN, rt | [16][17] |
| DMPU/HF | Homoallylic amine + Aldehyde | 4-Fluoropiperidine derivative | 90 | >20:1 | CH2Cl2, -20 °C | [27][28] |
Note: Yields and diastereomeric ratios are highly substrate-dependent and the above data is for illustrative purposes.
Experimental Protocols
Protocol 1: Deoxyfluorination of a 4-Hydroxypiperidine using PyFluor
-
To a solution of the 4-hydroxypiperidine derivative (1.0 equiv) in anhydrous toluene (0.2 M) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
-
The solution is stirred for 5 minutes at room temperature.
-
PyFluor (1.2 equiv) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired 4-fluoropiperidine.
Protocol 2: Electrophilic Fluorination of a Piperidine Enamine using Selectfluor®
-
To a solution of the piperidine enamine derivative (1.0 equiv) in acetonitrile (0.1 M) is added Selectfluor® (1.1 equiv) in one portion.
-
The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the α-fluoropiperidine.
dot
Caption: A workflow for selecting the appropriate fluorination reagent.
Conclusion and Future Outlook
The field of organofluorine chemistry has made significant strides, providing researchers with a diverse array of reagents for the fluorination of piperidine scaffolds. Modern reagents such as PyFluor and PhenoFluor™/AlkylFluor™ offer significant advantages in terms of safety, selectivity, and functional group tolerance over classical methods. The choice of reagent should be guided by a thorough understanding of the substrate and the desired transformation. As the demand for complex fluorinated molecules continues to grow, the development of even more selective, efficient, and catalytic fluorination methods will remain a key area of research. Late-stage functionalization strategies, in particular, will be instrumental in accelerating the drug discovery process.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-Stage Fluorination [kofo.mpg.de]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 18. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 21. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 22. PyFluor - Enamine [enamine.net]
- 23. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 24. PhenoFluor™ Mix and AlkylFluor™: Stable Reagents for Deoxyfluorinations | TCI AMERICA [tcichemicals.com]
- 25. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 26. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 27. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Stereochemical Purity of 3-Fluoropiperidine Diastereomers by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise determination of stereochemical purity is not merely a procedural step but a cornerstone of efficacy and safety. The introduction of a fluorine atom into a piperidine ring, a common scaffold in pharmaceuticals, creates stereoisomers with potentially divergent biological activities. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the robust assessment of the stereochemical purity of 3-fluoropiperidine diastereomers. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to empower you to select the most appropriate method for your research needs.
The Imperative of Stereochemical Precision in Fluorinated Piperidines
The 3-fluoropiperidine moiety is a valuable building block in modern medicinal chemistry. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions. However, the presence of stereocenters at the C3 position (and potentially others) gives rise to diastereomers (e.g., cis and trans isomers). These diastereomers, while constitutionally identical, possess distinct three-dimensional arrangements of atoms, leading to different pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the ratio of these diastereomers is critical for regulatory approval and the development of safe and effective therapeutics.
The Physicochemical Basis for NMR-Based Differentiation
The differentiation of 3-fluoropiperidine diastereomers by NMR is predicated on the distinct magnetic environments of the nuclei in each isomer. The piperidine ring typically adopts a chair conformation, and the substituents can occupy either axial or equatorial positions. The relative orientation of the fluorine atom and other substituents profoundly influences the chemical shifts (δ) and coupling constants (J) of nearby protons (¹H) and the fluorine nucleus (¹⁹F) itself.
A pivotal study on the conformational behavior of fluorinated piperidines revealed that the preference for the fluorine atom to be in an axial or equatorial position is influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects[1][2][3]. This conformational preference is the key to distinguishing diastereomers. For instance, in a cis-3,4-disubstituted fluoropiperidine, both substituents might prefer equatorial positions, while in the trans isomer, one might be axial and the other equatorial. These distinct spatial arrangements create unique NMR signatures.
Comparative Analysis of NMR Methodologies
The assessment of diastereomeric purity of 3-fluoropiperidine can be approached using several NMR techniques. The choice of method depends on the complexity of the molecule, the required level of precision, and the available instrumentation.
| NMR Method | Principle of Differentiation | Advantages | Limitations | Typical Application |
| ¹H NMR | Differences in chemical shifts and ³JHH coupling constants due to distinct dihedral angles in each diastereomer. | Readily accessible, provides structural information on the entire molecule. | Signal overlap in complex molecules can hinder accurate integration. | Initial assessment of diastereomeric ratio, confirmation of relative stereochemistry. |
| ¹⁹F NMR | High sensitivity of the ¹⁹F nucleus to its electronic environment, leading to large chemical shift differences between diastereomers. | High sensitivity, wide chemical shift range reduces signal overlap, simpler spectra.[1] | Provides information only about the fluorine-containing part of the molecule. | Accurate and rapid quantification of diastereomeric ratio (dr). |
| 2D NOESY | Through-space correlations (Nuclear Overhauser Effect) reveal spatial proximities between protons, allowing for unambiguous assignment of relative stereochemistry (cis vs. trans).[4][5] | Provides definitive proof of relative stereochemistry. | Qualitative or semi-quantitative, time-consuming experiment. | Unambiguous assignment of diastereomeric structures. |
| qNMR (¹⁹F or ¹H) | Integration of well-resolved signals of each diastereomer relative to an internal standard of known concentration.[6][7][8][9] | High accuracy and precision, traceable to a certified reference material. | Requires careful experimental setup and validation. | High-precision purity assessment for regulatory submissions. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral agent, inducing chemical shift non-equivalence in the NMR spectra of the enantiomers of each diastereomer.[10][11][12] | Can resolve enantiomers in addition to diastereomers. | Requires a suitable CSA, potential for line broadening. | Determination of both diastereomeric and enantiomeric purity. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Determination of Diastereomeric Ratio by ¹⁹F NMR
This protocol is often the most direct and accurate method for quantifying the ratio of 3-fluoropiperidine diastereomers, leveraging the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus.[1][8]
Rationale: The fluorine atom in each diastereomer experiences a slightly different electronic environment, resulting in distinct and often well-resolved signals in the ¹⁹F NMR spectrum. The ratio of the integrals of these signals directly corresponds to the diastereomeric ratio.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-fluoropiperidine diastereomeric mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent can sometimes influence the chemical shift separation.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine-capable probe.
-
Tune and match the ¹⁹F channel of the probe.
-
-
Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum with ¹H decoupling.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments).
-
Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) is recommended initially to locate the signals.
-
Transmitter Offset: Set the transmitter offset in the middle of the expected ¹⁹F signals.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. A delay of 5 times the longest T₁ of the fluorine nuclei is recommended. A practical starting point is a d1 of 10-20 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the minor diastereomer.
-
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz to improve S/N.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to each diastereomer.
-
The diastereomeric ratio (dr) is calculated as the ratio of the integral values.
-
Protocol 2: Assignment of Relative Stereochemistry by 2D NOESY
This protocol is essential for unambiguously determining whether a diastereomer is cis or trans.[4][5]
Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction that is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei). By observing correlations between protons that are close in space, one can deduce the relative stereochemistry. For example, in a piperidine chair conformation, a 1,3-diaxial relationship will result in a strong NOE, whereas a 1,3-diequatorial relationship will not.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a sample of the purified diastereomer (or the mixture if signals are resolved) at a concentration of 10-20 mg/mL in a suitable deuterated solvent.
-
Degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes to remove dissolved oxygen, which can quench the NOE effect.
-
-
NMR Spectrometer Setup:
-
A high-field spectrometer is highly recommended for better signal dispersion.
-
-
Data Acquisition:
-
Acquire a 2D NOESY spectrum.
-
Key Parameters:
-
Pulse Program: A standard NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).
-
Mixing Time (d8): The mixing time is a crucial parameter. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize the NOE buildup and minimize spin diffusion.
-
Relaxation Delay (d1): A relaxation delay of 1.5-2 times T₁ is typically used.
-
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Analyze the cross-peaks. A cross-peak between two protons indicates that they are spatially close.
-
Correlate the observed NOEs with the expected distances in the cis and trans models of the 3-fluoropiperidine diastereomers. For example, an NOE between an axial proton at C2 and an axial proton at C4 would support a cis relationship between substituents at these positions if they are both equatorial.
-
Visualization of Experimental Workflows
Trustworthiness: A Self-Validating System
The robustness of these NMR methods lies in their orthogonality and the consistency of the data obtained.
-
Internal Consistency: The diastereomeric ratio determined by ¹⁹F NMR should be consistent with that obtained from well-resolved signals in the ¹H NMR spectrum.
-
Structural Confirmation: The stereochemical assignment from NOESY data should be in agreement with the observed ³JHH coupling constants in the ¹H NMR spectrum. For instance, a large coupling constant (8-12 Hz) between vicinal protons typically indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial arrangements.
-
Method Validation: For applications in a regulated environment, the quantitative NMR (qNMR) method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13][14][15][16]
Conclusion
The stereochemical purity of 3-fluoropiperidine diastereomers is a critical quality attribute that can be reliably assessed using a suite of NMR spectroscopic techniques. While ¹H NMR provides a general overview and crucial information on coupling constants, ¹⁹F NMR stands out for its sensitivity and resolution in accurately quantifying the diastereomeric ratio. For unambiguous assignment of relative stereochemistry, 2D NOESY is the gold standard. By employing these methods in a complementary fashion, researchers can establish a self-validating system that ensures the stereochemical integrity of their compounds, a vital step in the journey from discovery to a marketed drug.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. eurachem.org [eurachem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Absolute Configuration of Chiral Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical determinant of a molecule's biological activity. In the realm of drug development, particularly with fluorinated piperidines—a privileged scaffold in medicinal chemistry—unambiguous assignment of stereochemistry is paramount.[1][2] The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making the stereochemical integrity of these compounds a key focus.[2] This guide provides an in-depth comparison of the primary analytical methods used to determine the absolute configuration of chiral fluorinated piperidines, offering insights into the causality behind experimental choices and providing self-validating protocols.
Methodology Comparison: A Strategic Overview
The selection of an appropriate analytical technique hinges on several factors, including the physicochemical properties of the compound (e.g., crystallinity), the quantity of sample available, and access to specialized instrumentation. Here, we compare three powerful methods: Single-Crystal X-ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal to determine the 3D arrangement of atoms.[3] | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] | Measurement of the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[5][6] |
| Sample Requirement | High-quality single crystal.[3] | Solution of the compound (typically in a non-polar solvent).[3] | Solution of the compound, requires a chromophore near the stereocenter.[6] |
| Advantages | Provides an unambiguous and direct determination of the absolute configuration; often considered the "gold standard".[3][7][8][9] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids; non-destructive.[1][3] | Highly sensitive, requires small sample amounts; powerful when a suitable chromophore is present.[10] |
| Disadvantages | Growth of suitable single crystals can be challenging and time-consuming.[11][12] | Requires comparison with quantum mechanical calculations for absolute configuration assignment; can be affected by conformational flexibility.[1][13] | Limited to molecules with a UV-Vis chromophore; interpretation can be complex for flexible molecules.[6][14] |
| Data Output | Electron density map, Flack parameter.[3][15] | VCD spectrum (ΔA vs. wavenumber).[3] | ECD spectrum (Δε vs. wavelength). |
In-Depth Analysis of Techniques
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer
SCXRD stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[7][8][9] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.
Causality in Experimental Choices: The success of SCXRD is critically dependent on the quality of the single crystal. The slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common crystallization techniques employed to obtain crystals of sufficient size and quality.[16] The choice of solvent is crucial as it influences crystal packing and morphology. For fluorinated piperidines, which can be oils or amorphous solids, co-crystallization with a suitable agent can sometimes facilitate the formation of diffraction-quality crystals.[11]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for SCXRD analysis.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified fluorinated piperidine in a suitable solvent or solvent mixture to near saturation. Employ slow evaporation, vapor diffusion, or slow cooling to promote the growth of single crystals.
-
Crystal Selection and Mounting: Under a microscope, select a transparent, well-formed crystal with sharp edges and no visible defects.[16] Carefully mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the precise atomic positions.[17]
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.[15]
Vibrational Circular Dichroism (VCD): A Solution-Phase Powerhouse
VCD is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[4][18] Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for determining absolute configuration in solution, making it suitable for non-crystalline samples.[13][18]
Causality in Experimental Choices: The reliability of VCD for absolute configuration assignment relies on a comparison between the experimental spectrum and a theoretically calculated spectrum for a known enantiomer.[1][19] Therefore, accurate quantum mechanical calculations are essential. Density Functional Theory (DFT) is commonly used for this purpose.[13] The choice of solvent is also important; it should be transparent in the IR region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation. Deuterated chloroform (CDCl3) is a common choice.
Experimental Workflow: Vibrational Circular Dichroism
Caption: Workflow for VCD analysis.
Protocol: Vibrational Circular Dichroism
-
Sample Preparation: Prepare a solution of the chiral fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.
-
VCD Measurement: Acquire the VCD spectrum using a VCD spectrometer. The spectrum is typically collected over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Computational Modeling:
-
Conformational Search: Perform a thorough conformational search for one enantiomer of the molecule to identify all low-energy conformers.[20]
-
DFT Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)) to predict the VCD spectrum.[21]
-
Boltzmann Averaging: Generate the final theoretical VCD spectrum by Boltzmann averaging the spectra of the individual conformers based on their relative energies.[20]
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is opposite.
Electronic Circular Dichroism (ECD): Leveraging Chromophores
ECD is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[5][6] This method is particularly useful when the chiral center is in proximity to a chromophore that absorbs in the UV-Vis range.
Causality in Experimental Choices: Similar to VCD, ECD requires comparison with a theoretically calculated spectrum for absolute configuration assignment.[10] The accuracy of the calculated ECD spectrum is highly dependent on the computational method used, with time-dependent DFT (TD-DFT) being a common choice.[10][22] The presence of a strong chromophore is essential for obtaining a measurable ECD signal. For fluorinated piperidines that lack a suitable chromophore, derivatization with a chromophoric group may be necessary.
Experimental Workflow: Electronic Circular Dichroism
Caption: Workflow for ECD analysis.
Protocol: Electronic Circular Dichroism
-
Sample Preparation: Dissolve the chiral fluorinated piperidine in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.
-
ECD Measurement: Record the ECD spectrum over the appropriate wavelength range using an ECD spectropolarimeter.
-
Computational Modeling:
-
Conformational Analysis: As with VCD, perform a comprehensive conformational search for one enantiomer.[23]
-
TD-DFT Calculations: For the low-energy conformers, calculate the ECD spectrum using TD-DFT.[10][24]
-
Boltzmann Averaging: Obtain the final theoretical ECD spectrum by Boltzmann averaging the spectra of the individual conformers.[23]
-
-
Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the Cotton effects allows for the assignment of the absolute configuration.
Conclusion: A Multi-faceted Approach to Stereochemical Confirmation
The determination of the absolute configuration of chiral fluorinated piperidines is a critical step in drug discovery and development. While single-crystal X-ray diffraction provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck. Vibrational and electronic circular dichroism offer powerful solution-phase alternatives that are applicable to a broader range of compounds. A thorough understanding of the principles, experimental nuances, and computational requirements of each technique is essential for selecting the most appropriate method and ensuring the reliable assignment of absolute configuration. In many cases, the use of complementary techniques provides the highest level of confidence in the stereochemical assignment.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. arpi.unipi.it [arpi.unipi.it]
- 23. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical obligation to manage these compounds safely from creation to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.
Compound Identification and Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's properties and hazards is paramount. This compound is a fluorinated piperidine derivative. The presence of the carbon-fluorine bond and the piperidine ring structure are key considerations for its handling and disposal.
A review of available safety data indicates that this compound, and structurally similar ones, should be handled with care.[1][2] The following table summarizes its key identifiers and known hazard classifications, which form the basis of the disposal procedures outlined below.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | e.g., 1174020-42-8 (for a specific stereoisomer) | [1][3] |
| Molecular Formula | C10H18FNO3 | [3] |
| GHS Pictogram | GHS07 (Harmful) | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Signal Word | Warning | [1] |
The "Why": Deconstructing the Disposal Rationale
Understanding the causality behind disposal choices is crucial for building a culture of safety. The disposal protocol for this compound is dictated by three primary structural features:
-
The Carbon-Fluorine Bond: This is one of the strongest single bonds in organic chemistry. This stability means the compound is not readily biodegradable and can persist in the environment.[4] Improper disposal, such as drain disposal, is strictly forbidden as it can lead to the contamination of waterways with a persistent organic pollutant.[4][5] High-temperature incineration is the most effective method to ensure the complete destruction of such fluorinated compounds.[4][6]
-
The Piperidine Ring: Piperidine and its derivatives are nitrogenous heterocyclic compounds that can have significant biological activity and associated toxicity.[7][8] Waste streams containing these compounds must be treated as hazardous chemical waste.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and other international regulatory bodies have stringent regulations for the disposal of chemical waste from laboratories.[9][10] All waste must be classified, segregated, and disposed of through a licensed hazardous waste management program to ensure compliance and avoid significant penalties.[10][11]
Pre-Disposal Protocol: Waste Segregation and Management
Effective disposal begins at the point of generation. Proper segregation is not just a regulatory requirement; it is a critical safety measure to prevent unintended chemical reactions.[12] All waste generated from work with this compound must be considered hazardous.[9]
The following diagram outlines the decision-making process for segregating waste related to this compound.
Caption: Decision tree for segregating waste containing the target compound.
Step-by-Step Disposal Procedures
Adherence to a standardized, step-by-step process is essential for safety and compliance. Crucially, at no point should any waste containing this compound be disposed of down the drain or in regular trash. [7][9]
Disposal of Unused/Expired Pure Compound
-
Do Not Attempt to Neutralize: No chemical neutralization should be attempted in the lab.
-
Containerization: The original manufacturer's container is ideal. If not available, transfer the solid to a clean, dry, and clearly labeled container.
-
Labeling: Affix a "Hazardous Waste" label to the container.[12] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The primary hazards (e.g., "Irritant," "Harmful")
-
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[12]
-
Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or licensed hazardous waste contractor.
Disposal of Contaminated Labware and PPE
This category includes gloves, weigh boats, pipette tips, silica gel from chromatography, and any other solid materials that have come into direct contact with the compound.
-
Segregation: Immediately place all contaminated solid waste into a designated "Solid Hazardous Waste" container. This should be a rigid, sealable container lined with a heavy-duty plastic bag.
-
Sharps: Needles, scalpels, or broken glassware contaminated with the compound must first be placed in a designated sharps container. This sharps container is then placed into the solid hazardous waste stream.
-
Labeling and Storage: The container must be labeled as "Solid Hazardous Waste" and list "this compound" as a contaminant. Store in the SAA.
-
Pickup: When the container is full, seal it and arrange for pickup through your institution's EHS office.
Disposal of Liquid Waste Streams
Liquid waste must be segregated into halogenated organic and halogenated aqueous streams.
-
Select the Correct Container:
-
Organic Streams: Use a designated, properly vented "Halogenated Organic Waste" container. This includes waste from reactions (e.g., dichloromethane, chloroform solutions) and chromatography fractions.
-
Aqueous Streams: Use a designated "Halogenated Aqueous Waste" container for waste from extractions or washes.
-
-
Container Management:
-
Never fill a liquid waste container more than 90% full to allow for vapor expansion.
-
Keep containers securely closed at all times, except when adding waste.[12]
-
Ensure the container is made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene).
-
-
Labeling: Every liquid waste container must have a "Hazardous Waste" label detailing all chemical constituents, including solvents and an estimated concentration of the target compound.
-
Storage and Pickup: Store securely in a secondary containment bin within the SAA and arrange for EHS pickup when full.
Emergency Procedures: Spills and Exposures
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination or exposure.
-
Assess the Spill:
-
Small Spill (<100 mL or a few grams): If you are trained and have the proper PPE (lab coat, safety goggles, and chemical-resistant gloves), you can manage the cleanup. Use an absorbent spill kit appropriate for chemical spills. Place all cleanup materials into the solid hazardous waste container.
-
Large Spill (>100 mL or a few grams): Evacuate the immediate area. Close the doors and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself.
-
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Ingestion/Inhalation: Move to fresh air.
-
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[13]
-
By adhering to these rigorous, well-defined procedures, we uphold our professional responsibility to ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.
References
- 1. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]
- 2. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Handling Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
This document provides comprehensive safety and handling protocols for Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate. As a valued professional in research and drug development, your safety is paramount. This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure your work with this fluorinated piperidine derivative is conducted with the highest degree of safety and scientific integrity. The protocols herein are designed to be self-validating, grounding every recommendation in established safety principles and data from closely related chemical structures.
Hazard Assessment: An Evidence-Based Approach
Analysis of close analogs, such as tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate and its various stereoisomers, reveals a consistent set of GHS hazard classifications.[1][2][3] These compounds are consistently identified as:
The Core Directive: Based on this data, this compound must be handled as a hazardous substance with the potential for acute toxicity upon ingestion and significant irritation to the skin, eyes, and respiratory system. All subsequent protocols are built upon this foundational assessment.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is critically dependent on the implementation of engineering and administrative controls.
-
Engineering Controls: All operations involving this compound, from weighing solids to preparing solutions and running reactions, must be performed within a properly functioning chemical fume hood.[4] The fume hood is the primary barrier to prevent inhalation of powders or aerosols, directly mitigating the respiratory irritation hazard (H335).[4] An eyewash station and safety shower must be immediately accessible.[5]
-
Administrative Controls: A detailed Standard Operating Procedure (SOP) for handling this specific chemical must be written and approved.[4] All personnel must be trained on the SOP and the specific hazards of fluorinated organic compounds before commencing work.[4] It is also advisable to avoid working alone when handling highly hazardous materials.[4]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not merely a suggestion but a critical requirement derived from the known hazards.
Eye and Face Protection
Due to the serious eye irritation risk (H319), chemical splash goggles are the minimum requirement for all activities.[4] Standard safety glasses do not provide adequate protection from splashes. For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield must be worn in addition to chemical splash goggles .[4]
Hand Protection
This compound is a known skin irritant (H315). The choice of glove material is critical.
-
Material: Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in the presence of solvents, it is crucial to consult the glove manufacturer's compatibility chart.[4]
-
Practice: Double-gloving is strongly recommended to provide an additional layer of protection, especially during tasks with a higher risk of contamination.[4] If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.
Body Protection
A flame-resistant lab coat should be worn at all times and must be kept fully buttoned.[4] For operations involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, if there is a failure of the fume hood or in the event of a large spill where airborne concentrations may exceed permissible limits, respiratory protection is necessary.[4] In such emergency situations, a full-face air-purifying respirator (APR) with cartridges appropriate for organic vapors and particulates (e.g., P100/OV) would be a minimum requirement.[6][7]
Table 1: PPE Requirements by Laboratory Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required in a fume hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Small Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Air-Purifying Respirator (as needed) |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in Table 1.
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent the release of fine powders into the laboratory environment.
-
Transfer: Use a spatula or other appropriate tool for solid transfers. For solutions, use a pipette or syringe. Perform all transfers over a tray or secondary containment to catch any potential drips.
-
Post-Handling: After use, decontaminate the spatula and any other equipment with a suitable solvent. Wipe down the work area within the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/apron, followed by goggles, and finally the lab coat. Wash hands thoroughly with soap and water.
Spill Management Protocol
-
Alert & Restrict: Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Assess: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Cleanup (Small Spills Only): For small, manageable spills within a fume hood:
-
Ensure you are wearing the appropriate PPE, including double gloves, goggles, a face shield, and a lab coat.[4]
-
Contain the spill with a compatible absorbent material (e.g., sand, vermiculite).[4]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[6]
-
Decontaminate the spill area with a suitable solvent, followed by a cleaning agent.
-
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, weigh paper, and other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[8] Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] Do not pour any waste down the drain.
Visual Workflow for Safe Handling
The following diagram outlines the logical progression for safely handling this compound, from initial planning to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]
- 3. rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. benchchem.com [benchchem.com]
- 9. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




